Phe-Met-Arg-Phe, amide acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H46N8O6S |
|---|---|
Molecular Weight |
658.8 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C29H42N8O4S.C2H4O2/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20;1-2(3)4/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34);1H3,(H,3,4)/t21-,22-,23-,24-;/m0./s1 |
InChI Key |
SDZGHFARVNFBSH-JPIABUGISA-N |
Isomeric SMILES |
CC(=O)O.CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(=O)O.CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Phe-Met-Arg-Phe Amide Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phe-Met-Arg-Phe amide (FMRFamide) and its related peptides (FaRPs) are a widespread family of neuropeptides that play crucial roles in a vast array of physiological processes, primarily in invertebrates. Their mechanism of action is multifaceted, involving interactions with both G-protein coupled receptors (GPCRs) and ionotropic receptors. This technical guide provides a comprehensive overview of the molecular mechanisms underlying FMRFamide signaling, with a focus on its receptor interactions, downstream signaling cascades, and physiological consequences. Detailed experimental protocols for key assays and quantitative data on receptor binding and activation are presented to facilitate further research and drug development efforts in this area.
Introduction
FMRFamide, a tetrapeptide with the sequence Phenylalanine-Methionine-Arginine-Phenylalanine-amide, was first isolated from the ganglia of the clam Mercenaria mercenaria. It is the founding member of a large superfamily of peptides characterized by a C-terminal RF-amide motif. These peptides have been implicated in the regulation of diverse physiological functions, including cardiovascular control, muscle contractility, feeding behavior, and neuronal activity. The acetate (B1210297) salt of FMRFamide is commonly used in experimental settings. Understanding the precise mechanism of action of FMRFamide is critical for elucidating its physiological roles and for the development of novel therapeutic agents that target these pathways.
FMRFamide Receptors
FMRFamide and its analogs exert their effects by binding to two main classes of receptors: G-protein coupled receptors (GPCRs) and FMRFamide-gated sodium channels (FaNaCs).
FMRFamide G-Protein Coupled Receptors (GPCRs)
The majority of FMRFamide's actions are mediated by GPCRs. These receptors are characterized by seven transmembrane domains and, upon ligand binding, activate intracellular heterotrimeric G-proteins, initiating downstream signaling cascades. Several FMRFamide-responsive GPCRs have been identified and cloned in various invertebrate species.[1] These receptors can couple to different G-protein subtypes, leading to a diversity of cellular responses.
FMRFamide-gated Sodium Channels (FaNaCs)
In addition to GPCRs, FMRFamide can directly gate a class of ionotropic receptors known as FaNaCs.[2] These channels are members of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily. Binding of FMRFamide to FaNaCs leads to a rapid influx of sodium ions, causing membrane depolarization and neuronal excitation. This represents a mechanism for fast, direct neurotransmission by a neuropeptide.[2]
Signaling Pathways
The activation of FMRFamide receptors triggers distinct intracellular signaling pathways, largely dependent on the G-protein subtype coupled to the GPCR.
Gq/11 Signaling Pathway
Several FMRFamide receptors are coupled to Gαq/11 proteins. Upon activation, Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC). The downstream targets of PKC in the context of FMRFamide signaling include ion channels and proteins involved in muscle contraction and neurotransmitter release.
Gs Signaling Pathway
Certain FMRFamide receptors couple to Gαs proteins. Activation of Gαs leads to the stimulation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily by activating protein kinase A (PKA). PKA can phosphorylate a variety of downstream targets, including ion channels, metabolic enzymes, and transcription factors, leading to changes in cellular function. For example, in some molluscan neurons, FMRFamide-induced increases in cAMP can modulate ion channel activity.
Gi/o Signaling Pathway
FMRFamide receptors can also couple to inhibitory Gαi/o proteins. Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This can counteract the effects of Gs-coupled receptor activation. Additionally, the βγ subunits of the dissociated G-protein can directly modulate the activity of various effector proteins, including ion channels such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and neuronal inhibition. In Aplysia sensory neurons, FMRFamide has been shown to reverse the effects of serotonin (B10506) (which acts via cAMP) by a mechanism that involves decreasing protein phosphorylation.[3]
Quantitative Data
The binding affinity (Ki) and potency (EC50) of FMRFamide and its analogs vary depending on the receptor subtype and the species. The following table summarizes some of the available quantitative data.
| Peptide/Analog | Receptor/Tissue | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| FMRFamide | Drosophila FMRFamide Receptor | Calcium mobilization | 6 | [2] | |
| PDNFMRFamide | Drosophila FMRFamide Receptor | Calcium mobilization | 0.9 | [2] | |
| DPKQDFMRFamide | Drosophila FMRFamide Receptor | Calcium mobilization | 3 | [2] | |
| FMRFamide | Helix aspersa ganglia | Radioligand Binding | 15.4 | [4] | |
| FLRFamide | Helix aspersa ganglia | Radioligand Binding | 12.6 | [4] | |
| pQDPFLRFamide | Helix aspersa ganglia | Radioligand Binding | 13.5 | [4] | |
| SPREPIRFamide (FLP-2A) | C. elegans FRPR-18 | Calcium mobilization | nanomolar range | [5] | |
| LRGEPIRFamide (FLP-2B) | C. elegans FRPR-18 | Calcium mobilization | micromolar range | [5] |
Experimental Protocols
Radioligand Binding Assay for FMRFamide Receptors (GPCRs)
This protocol describes a general method for determining the binding affinity of FMRFamide or its analogs to GPCRs expressed in cell membranes.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the FMRFamide receptor of interest or dissect the relevant tissue.
-
Homogenize the cells or tissue in a cold buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, add a constant amount of the membrane preparation to each well.
-
For total binding, add a fixed concentration of a radiolabeled FMRFamide analog (e.g., [125I]-YFMRFamide).
-
For non-specific binding, add the radiolabeled ligand in the presence of a high concentration of unlabeled FMRFamide.
-
For competition binding, add the radiolabeled ligand and increasing concentrations of the unlabeled test compound (e.g., FMRFamide or its analogs).
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Patch-Clamp Electrophysiology for FMRFamide-gated Channels (FaNaCs)
This protocol outlines the whole-cell patch-clamp technique to record currents mediated by FaNaCs in response to FMRFamide application.
References
- 1. Frontiers | Role and Mechanism of PKC-δ for Cardiovascular Disease: Current Status and Perspective [frontiersin.org]
- 2. FMRFamide-gated sodium channel and ASIC channels: a new class of ionotropic receptors for FMRFamide and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The FMRFamide-Like Peptide Family in Nematodes [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMRFamide-related peptides (FaRPs) are a diverse family of neuropeptides characterized by a common C-terminal Arg-Phe-NH2 motif. First identified in the Venus clam, Macrocallista nimbosa, these peptides have since been found across a wide range of invertebrate and vertebrate species, where they play crucial roles in a variety of physiological processes.[1][2] Their functions include the modulation of muscle contraction, neuronal activity, cardiovascular function, and feeding behavior.[2][3] This technical guide provides a comprehensive overview of the core signaling pathways of FaRPs, detailed experimental protocols for their study, and quantitative data to support researchers and professionals in the field of drug development.
FaRPs exert their effects through two primary signaling mechanisms: metabotropic pathways involving G protein-coupled receptors (GPCRs) and ionotropic pathways mediated by direct interaction with ion channels.[4] Understanding these distinct and sometimes convergent pathways is critical for elucidating the multifaceted roles of FaRPs and for the development of novel therapeutics targeting these systems.
Core Signaling Pathways
FMRFamide-related peptides utilize both G protein-coupled receptors and ligand-gated ion channels to transduce their signals, leading to a wide array of cellular responses.
G Protein-Coupled Receptor (GPCR) Signaling
The majority of FaRPs mediate their effects through binding to specific GPCRs.[4] These receptors, upon ligand binding, undergo a conformational change that activates intracellular heterotrimeric G proteins. The activated G proteins then initiate downstream signaling cascades involving various second messengers, including cyclic adenosine (B11128) monophosphate (cAMP), cyclic guanosine (B1672433) monophosphate (cGMP), and inositol (B14025) trisphosphate (IP3).
a) cAMP-Mediated Pathway:
Activation of certain FaRP receptors leads to the modulation of adenylyl cyclase activity, resulting in either an increase or decrease in intracellular cAMP levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates target proteins, including ion channels and transcription factors, to elicit a cellular response. For instance, in some molluscan neurons, FMRFamide has been shown to decrease a cAMP-dependent potassium current.[5]
b) IP3/DAG Pathway:
Another major GPCR pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular Ca2+ can activate various calcium-dependent enzymes and modulate ion channel activity. DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC), which phosphorylates a distinct set of target proteins. This pathway is often associated with the contractile effects of FaRPs on muscle tissues.[6]
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Action of FMRFamide-like peptides on porcine gastrointestinal motility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of a series of analogues of the RFamide-related peptide 26RFa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. treat-nmd.org [treat-nmd.org]
Endogenous sources of Phe-Met-Arg-Phe amide acetate
An In-depth Technical Guide to the Endogenous Sources of Phe-Met-Arg-Phe Amide (FMRFamide)
Introduction
FMRFamide is a neuropeptide, first identified in the ganglia of the clam Macrocallista nimbosa, characterized by the C-terminal amino acid sequence Phenylalanine-Methionine-Arginine-Phenylalanine-amide. It is the founding member of a large and diverse superfamily of FMRFamide-related peptides (FaRPs), which are predominantly found throughout the invertebrate kingdom. These peptides share a common C-terminal -RFamide motif and are crucial signaling molecules, acting as neurotransmitters, neuromodulators, and neurohormones. FaRPs are implicated in the regulation of a vast array of physiological processes, including cardiovascular function, muscle contractility, feeding behavior, and reproduction. This technical guide provides a comprehensive overview of the endogenous sources of FMRFamide and its related peptides, details the experimental protocols for their study, and illustrates their key signaling pathways.
Biosynthesis and Precursor Proteins
FMRFamide and related peptides are synthesized via the classical secretory pathway for neuropeptides. The process begins with the transcription and translation of a specific FMRFamide gene into a large precursor protein, or prohormone.
A single precursor protein typically contains multiple copies of FMRFamide or various FaRP sequences. These active peptide sequences are flanked by basic amino acid residues (e.g., Lysine, Arginine) that serve as cleavage sites for prohormone convertases. Following translation on the ribosome, the precursor is trafficked through the endoplasmic reticulum and Golgi apparatus, where it undergoes a series of post-translational modifications:
-
Proteolytic Cleavage: Prohormone convertases cleave the precursor at the designated sites to release the individual peptide sequences.
-
C-Terminal Amidation: A C-terminal glycine (B1666218) residue, if present, is enzymatically converted into an amide group. This amidation is often critical for the biological activity of the peptide.
For example, the cockroach Periplaneta americana FMRFamide gene encodes a precursor containing 24 putative peptide sequences, 23 of which have been detected experimentally[1]. Similarly, in the nematode C. elegans, over 70 distinct FMRFamide-like peptides (FLPs) are predicted to be encoded by at least 31 different flp genes.
Endogenous Distribution and Quantitative Levels
FMRFamide-related peptides are widely distributed in the central and peripheral nervous systems of invertebrates, with particularly high concentrations found in neurosecretory structures.
Distribution in Invertebrates
-
Mollusca: FaRPs are found extensively in the central nervous system (CNS) and peripheral tissues of molluscs like the snails Lymnaea stagnalis and Aplysia californica.[2][3][4] They are localized in specific neuronal clusters within the buccal, cerebral, and pleural ganglia, from which they innervate targets such as the heart and muscles involved in feeding.[5]
-
Arthropoda: In insects and crustaceans, FaRPs are concentrated in the brain, ventral nerve cord, and neurohemal organs.[6][7] Neurohemal organs, such as the pericardial organs in lobsters and crayfish and the thoracic perisympathetic organs in insects, store and release large quantities of these peptides into the hemolymph, allowing them to act as circulating hormones.[8][9][10]
-
Nematoda: In C. elegans, FaRPs are expressed in a majority of its neurons, including sensory neurons, interneurons, and motor neurons, reflecting their broad functional repertoire in modulating locomotion, feeding, and reproduction.
Quantitative Data
Quantitative analysis, primarily through radioimmunoassay (RIA), has revealed significant variations in FaRP concentrations between different tissues, highlighting areas of synthesis and release.
| Organism | Tissue | FMRFamide-like Peptide Concentration | Citation(s) |
| Lobster (Homarus americanus) | Pericardial Organs (Neurohemal) | 60 - 100 pmol/mg protein | [8][11] |
| Ventral Nerve Cord | ~1 pmol/mg protein | [8][11] |
| Organism | Tissue(s) with High Concentration | Description | Citation(s) |
| Cockroach (Periplaneta americana) | Thoracic Perisympathetic Organs | Described as a "unique accumulation" of FaRPs, serving as a major neurohemal release site in the insect CNS. | [9] |
| Snail (Lymnaea stagnalis) | Central Nervous System (CNS) | High quantities of FMRFamide and related heptapeptides have been purified from the CNS. | [12] |
| Crayfish (Procambarus clarkii) | Pericardial Organs | A primary source for the isolation of FMRFamide-related peptides. | [10] |
Signaling Pathways
FMRFamide and its related peptides elicit their physiological effects primarily through two distinct types of receptors: G-protein coupled receptors (GPCRs) and, more uniquely, ionotropic FMRFamide-gated sodium channels (FaNaCs).
G-Protein Coupled Receptor (GPCR) Signaling
The most common mechanism of FaRP action is through GPCRs. This pathway involves several key steps that lead to the modulation of intracellular second messengers.
Ionotropic Receptor (FaNaC) Signaling
In some invertebrates, particularly molluscs, FMRFamide can directly activate a ligand-gated ion channel known as the FMRFamide-gated Sodium Channel (FaNaC). This mechanism provides a much faster mode of neurotransmission compared to the GPCR pathway.
Experimental Protocols
The identification, quantification, and characterization of endogenous FMRFamide peptides rely on a combination of biochemical and analytical techniques.
Workflow for FMRFamide Discovery and Quantification
A typical experimental workflow involves tissue extraction, peptide purification, and analysis by mass spectrometry and/or immunoassay.
Protocol: Peptide Extraction from Neural Tissue
-
Dissection: Rapidly dissect neural tissue (e.g., ganglia, pericardial organs) in cold saline and immediately freeze on dry ice or in liquid nitrogen to prevent degradation.
-
Homogenization: Weigh the frozen tissue. Add 10 volumes (v/w) of an ice-cold extraction solvent (e.g., 90% Methanol / 9% Glacial Acetic Acid / 1% Water). Homogenize thoroughly using a tissue homogenizer or sonicator.
-
Incubation: Incubate the homogenate on ice for 20-30 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 16,000 x g for 20 minutes at 4°C.
-
Collection: Carefully collect the supernatant, which contains the crude peptide extract. Avoid disturbing the pellet.
-
Drying: Dry the supernatant using a vacuum centrifuge (SpeedVac) to remove the organic solvent.
-
Reconstitution: Reconstitute the dried peptide extract in a suitable buffer for downstream analysis (e.g., 0.1% Trifluoroacetic Acid (TFA) for HPLC).
Protocol: Reversed-Phase HPLC Purification
-
System Preparation: Equilibrate a C18 reversed-phase HPLC column with Buffer A (e.g., 99.9% Water, 0.1% TFA).
-
Sample Injection: Inject the reconstituted peptide extract onto the column.
-
Elution Gradient: Elute the bound peptides using a linear gradient of Buffer B (e.g., 80% Acetonitrile, 19.9% Water, 0.1% TFA). A typical gradient might run from 5% to 60% Buffer B over 60 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the column eluate using a UV detector at wavelengths of 214 nm and 280 nm, which are characteristic for peptide bonds and aromatic residues, respectively.
-
Fraction Collection: Collect fractions at regular intervals (e.g., every minute) using an automated fraction collector. These fractions can then be screened for FMRFamide-like immunoreactivity or analyzed directly by mass spectrometry.
Protocol: Radioimmunoassay (RIA)
-
Standard Curve Preparation: Prepare a series of standards with known concentrations of synthetic FMRFamide in RIA buffer.
-
Assay Setup: In assay tubes, add RIA buffer, the standard or unknown sample, a specific primary antibody against FMRFamide, and a known quantity of radiolabeled FMRFamide (e.g., ¹²⁵I-FMRFamide) as a tracer.
-
Incubation: Incubate the tubes at 4°C for 16-24 hours to allow for competitive binding between the labeled (tracer) and unlabeled (sample/standard) peptide for the limited number of antibody binding sites.
-
Precipitation: Add a secondary antibody (e.g., goat anti-rabbit IgG) and normal serum. Incubate for a sufficient time to precipitate the primary antibody-antigen complexes.
-
Separation: Centrifuge the tubes to pellet the antibody-bound complexes. Decant the supernatant containing the unbound (free) tracer.
-
Counting: Measure the radioactivity of the pellet using a gamma counter.
-
Quantification: The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled FMRFamide in the sample. Determine the concentration of the unknown samples by comparing their radioactive counts to the standard curve.
Protocol: Mass Spectrometry (MS) Identification
-
Sample Preparation: Mix the HPLC fraction containing the peptide of interest with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) for Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis.
-
MS Analysis (MALDI-TOF): Analyze the sample using a MALDI-Time-of-Flight (TOF) mass spectrometer. This provides a precise molecular weight (mass) of the peptide(s) in the fraction.
-
Tandem MS (MS/MS) for Sequencing: Select the ion corresponding to the peptide's mass (the parent ion) and subject it to fragmentation within the mass spectrometer (e.g., via collision-induced dissociation).
-
Fragment Ion Analysis: Analyze the masses of the resulting fragment ions. The mass differences between adjacent peaks in the fragment spectrum correspond to specific amino acid residues, allowing for de novo sequencing of the peptide.
-
Database Searching: The obtained sequence can be confirmed by searching against protein sequence databases to find a match with a known or predicted FMRFamide precursor protein.
Conclusion
The endogenous sources of FMRFamide and its related peptides are primarily neuronal and neurosecretory cells within the invertebrate nervous system. These peptides are synthesized from larger precursors and are stored in high concentrations in specific ganglia and neurohemal organs, from which they are released to act on target tissues. Their signaling is mediated by both metabotropic GPCRs and ionotropic FaNaC channels, leading to a wide range of physiological effects. The combination of immunoassays, chromatography, and mass spectrometry provides a powerful toolkit for researchers to extract, quantify, and characterize these vital signaling molecules, paving the way for a deeper understanding of their function in neurobiology and for potential applications in drug development.
References
- 1. Distribution of serotonin and FMRF-amide in the brain of Lymnaea stagnalis with respect to the visual system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Processing of the FMRFamide precursor protein in the snail Lymnaea stagnalis: characterization and neuronal localization of a novel peptide, 'SEEPLY' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropeptide Localization in Lymnaea stagnalis: From the Central Nervous System to Subcellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FMRFamide is endogenous to the Aplysia heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbs.com [ijbs.com]
- 8. FMRFamidelike peptides of Homarus americanus: distribution, immunocytochemical mapping, and ultrastructural localization in terminal varicosities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unique accumulation of neuropeptides in an insect: FMRFamide-related peptides in the cockroach, Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation of two FMRFamide-related peptides from crayfish pericardial organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FMRFamidelike peptides of homarus americanus: Distribution, immunocytochemical mapping, and ultrastructural localization in terminal varicosities | Semantic Scholar [semanticscholar.org]
- 12. The brain of Lymnaea contains a family of FMRFamide-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Impact of FMRFamides: A Technical Review for Researchers
An in-depth exploration of the diverse physiological roles of FMRFamide-related peptides (FaRPs), their mechanisms of action, and the experimental methodologies used to elucidate their functions.
FMRFamide and its related peptides (FaRPs) constitute a large and diverse family of neuropeptides found across the animal kingdom.[1] Since the initial discovery of FMRFamide in the ganglia of the Venus clam, Macrocallista nimbosa, research has unveiled their significant modulatory roles in a wide array of physiological processes.[1][2] These peptides, characterized by a C-terminal Arginine-Phenylalanine-amide motif, are crucial signaling molecules in the nervous, cardiovascular, and gastrointestinal systems.[2][3] This technical guide provides a comprehensive review of the physiological effects of FMRFamides, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways to support further research and drug development.
Cardiovascular Effects
FMRFamides have been shown to exert significant cardioexcitatory effects in both invertebrates and vertebrates.[2][3] In mammals, these peptides can increase blood pressure and heart rate.[4]
Table 1: Effects of FMRFamides on Cardiovascular Parameters in Rats
| Peptide | Dose | Effect on Mean Arterial Blood Pressure (MABP) | Effect on Heart Rate (HR) | Central or Peripheral Action | Associated Neurotransmitter Release | Reference |
| FMRFamide | 10-1000 µg/kg | Increase | Increase | Central | 2-3 fold increase in plasma noradrenaline | [4] |
| L-Arg-L-Phe | 10-1000 µg/kg | Increase (approx. 4-fold more potent than FMRFamide) | Increase (approx. 4-fold more potent than FMRFamide) | Central | 2-3 fold increase in plasma noradrenaline | [4] |
Data from studies on anesthetized rats. The lack of a pressor response in pithed rats indicates a central mechanism of action.[4]
Neuromodulatory Functions
In the nervous system, FMRFamides act as neuromodulators, influencing neuronal excitability and synaptic transmission.[3][5] In invertebrates, they are involved in the modulation of muscle contraction and rhythmic behaviors.[6][7] In mammals, FMRFamides have been shown to interact with the opioid system, although they exhibit weak affinity for opioid receptors directly.[3][8][9]
Table 2: Neuromodulatory Effects of FMRFamides
| System/Organism | Peptide/Concentration | Effect | Reference |
| Snail (Helix aspersa) Neurons | FMRF-amide (10-50 µM) | Decreases duration of Ca2+-dependent action potential; Decreases Ca2+ current | [5] |
| Rat Spinal Cord | NPFF and NPAF | Potentiated the amplitude of the monosynaptic reflex (MSR) | [10] |
| Crayfish (Procambarus clarkii) Neuromuscular Junction | NF1 and DF2 | Increased amplitude of excitatory junctional potentials (EJPs) | [11] |
| C. elegans | FLP-22 | Activates the head mesodermal cell, leading to muscle contraction | [6] |
| C. elegans | FLP-9 | Inhibits the activation of the head mesodermal cell | [6] |
Gastrointestinal Regulation
FMRFamide-like peptides play a role in regulating gastrointestinal motility.[3][12] In porcine gastrointestinal smooth muscle, FMRFamide-related peptides induce phasic contractions.[12] This action is believed to be a direct effect on the smooth muscle, independent of opioid receptors and mediated through L-type calcium channels.[12]
Table 3: Effects of FMRFamide-Related Peptides on Porcine Gastrointestinal Motility
| Peptide | Concentration | Effect on Jejunal Longitudinal Strips | Mechanism of Action | Reference |
| F8Famide & A18Famide | 10⁻⁶ M | Phasic contractions (91% +/- 4% of histamine (B1213489) response) | Direct action on L-type calcium channels | [12] |
Signaling Pathways
FMRFamides exert their effects through various signaling pathways, primarily involving G-protein coupled receptors (GPCRs).[1][13] However, ionotropic receptors for these peptides have also been identified.[14]
In C. elegans, the antagonistic actions of FLP-22 and FLP-9 on the head mesodermal cell are mediated by distinct GPCRs. FLP-22 activates the FRPR-17 GPCR, leading to a protein kinase A (PKA) signaling cascade and subsequent muscle contraction.[6] Conversely, FLP-9 acts through the FRPR-21 GPCR to inhibit this activation.[6]
Figure 1. Opposing FMRFamide signaling pathways controlling muscle contraction in C. elegans.[6]
In some molluscan neurons, FMRFamide has been shown to decrease a cyclic AMP-dependent K+ conductance, suggesting an interaction with cAMP signaling pathways.[5] Furthermore, in the hard clam, the cardioexcitatory effects of FMRFamide are thought to involve an increase in cytoplasmic cAMP.[2]
Experimental Protocols
A variety of experimental techniques are employed to study the physiological effects of FMRFamides.
Immunohistochemistry for FMRFamide in C. elegans
This protocol is used to visualize the localization of FMRFamide-like peptides within the nervous system of the nematode C. elegans.[15]
-
Worm Preparation: Grow and wash worms to remove bacteria.
-
Fixation: Fix worms in 4% paraformaldehyde for 12-36 hours at 4°C.
-
Permeabilization: Incubate in a solution containing β-mercaptoethanol and Triton-X-100 to increase permeability.
-
Enzymatic Digestion: Treat with collagenase to partially digest the cuticle.
-
Blocking: Incubate with a blocking solution (e.g., goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for FMRFamide (e.g., rabbit anti-FMRFamide).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Mounting and Visualization: Mount the worms on a slide and visualize using fluorescence microscopy.
Figure 2. Workflow for FMRFamide immunohistochemistry in C. elegans.[15]
In Vitro Muscle Contraction Assays
These assays are used to quantify the effects of FMRFamides on smooth or cardiac muscle preparations.
-
Tissue Preparation: Isolate muscle strips (e.g., from porcine jejunum or crayfish heart) and mount them in an organ bath containing a physiological saline solution.[11][12]
-
Recording: Connect the muscle strip to a force transducer to record isometric or isotonic contractions.
-
Peptide Application: Add known concentrations of FMRFamide or related peptides to the organ bath.
-
Data Analysis: Measure changes in the force and frequency of muscle contractions in response to the peptides.
Electrophysiological Recordings
Electrophysiological techniques are used to study the effects of FMRFamides on neuronal activity and synaptic transmission.
-
Preparation: Prepare isolated neurons, spinal cord slices, or neuromuscular junctions for recording.[5][10][11]
-
Recording Configuration: Use techniques such as intracellular recording, patch-clamp, or field potential recordings to measure membrane potential, ion currents, or synaptic potentials.
-
Peptide Perfusion: Apply FMRFamides to the preparation via perfusion.
-
Data Analysis: Analyze changes in neuronal firing, ion channel conductance, or the amplitude and frequency of synaptic events.
Conclusion
The FMRFamide family of neuropeptides represents a crucial and widespread class of signaling molecules with diverse physiological functions. Their roles in modulating cardiovascular, nervous, and gastrointestinal systems highlight their importance in maintaining homeostasis. The ongoing elucidation of their signaling pathways and receptor interactions continues to provide valuable insights into fundamental physiological processes. The experimental protocols detailed herein serve as a foundation for researchers to further investigate the multifaceted actions of these peptides, paving the way for potential therapeutic applications.
References
- 1. The FMRFamide-Like Peptide Family in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FMRFamide - Wikipedia [en.wikipedia.org]
- 3. The action of FMRFamide (Phe-Met-Arg-Phe-NH2) and related peptides on mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FMRF-amide and L-Arg-L-Phe increase blood pressure and heart rate in the anaesthetised rat by central stimulation of the sympathetic nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuropeptide FMRF-amide decreases both the Ca2+ conductance and a cyclic 3',5'-adenosine monophosphate-dependent K+ conductance in identified molluscan neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The head mesodermal cell couples FMRFamide neuropeptide signaling with rhythmic muscle contraction in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insect neuropeptide - Wikipedia [en.wikipedia.org]
- 8. Low affinity of FMRFamide and four FaRPs (FMRFamide-related peptides), including the mammalian-derived FaRPs F-8-Famide (NPFF) and A-18-Famide, for opioid mu, delta, kappa 1, kappa 2a, or kappa 2b receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The actions of FMRF-NH2 and FMRF-NH2 related peptides on mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of FMRF-amide-like peptides on electrical activity in isolated mammalian spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiological effects of two FMRFamide-related peptides from the crayfish Procambarus clarkii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Action of FMRFamide-like peptides on porcine gastrointestinal motility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijbs.com [ijbs.com]
- 14. FMRFamide-gated sodium channel and ASIC channels: a new class of ionotropic receptors for FMRFamide and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FMRFamide Protocol [wormatlas.org]
Preliminary Research on Phe-Met-Arg-Phe Amide Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phe-Met-Arg-Phe amide (FMRFamide), a member of the FMRFamide-related peptide (FaRP) family, is a neuropeptide characterized by the C-terminal sequence -Arg-Phe-NH2.[1][2] First isolated from the ganglia of the clam Mercenaria mercenaria, FMRFamide and its related peptides are widely distributed across invertebrate and vertebrate species.[2][3] These peptides are involved in a vast array of physiological processes, acting as neurotransmitters, neuromodulators, and hormones.[4][5] Their functions include the regulation of muscle contraction, cardiovascular activity, feeding behavior, and reproduction.[2][4] The acetate (B1210297) salt of FMRFamide is a common form used in research due to its stability and solubility in aqueous solutions. This guide provides a comprehensive overview of the chemical properties, synthesis, biological functions, and mechanism of action of Phe-Met-Arg-Phe amide acetate, along with detailed experimental protocols and quantitative data.
Chemical and Physical Properties
Phe-Met-Arg-Phe amide acetate is a tetrapeptide with the amino acid sequence Phenylalanine-Methionine-Arginine-Phenylalanine, with the C-terminus amidated. The acetate salt form enhances its stability and solubility.
| Property | Value | Reference |
| Molecular Formula | C29H42N8O4S (FMRFamide) | [2] |
| Molecular Weight | 598.75 g/mol (FMRFamide) | [2] |
| Sequence | Phe-Met-Arg-Phe-NH2 | [2] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water | [6] |
Synthesis and Purification
The synthesis of Phe-Met-Arg-Phe amide is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[7][8]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of FMRFamide
This protocol outlines the manual synthesis of FMRFamide on a Rink Amide resin, which yields a C-terminally amidated peptide.[7][9]
Materials:
-
Rink Amide resin
-
Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Met-OH
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (OxymaPure)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[10]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[11]
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
Activate Fmoc-Phe-OH by dissolving it in DMF with a coupling reagent (e.g., DIC/OxymaPure).
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test. A negative test (colorless beads) indicates complete coupling.[11]
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence: Fmoc-Arg(Pbf)-OH, Fmoc-Met-OH, and Fmoc-Phe-OH.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[9]
-
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13]
-
Column: C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of mobile phase B is used to elute the peptide.
-
Collect fractions and analyze for purity by analytical HPLC and mass spectrometry.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.
-
Acetate Salt Formation: The peptide can be converted to the acetate salt by dissolving the purified TFA salt in water, passing it through an anion-exchange column in the acetate form, and then lyophilizing. Alternatively, repeated lyophilization from an acetic acid solution can be performed.[6]
Biological Functions and Therapeutic Potential
FMRFamide and its related peptides exhibit a wide range of biological activities across different phyla.
-
Invertebrates:
-
Cardioactivity: FMRFamide was first identified as a cardioexcitatory agent in mollusks, increasing both the force and frequency of heart contractions.[2]
-
Neuromodulation: It plays a crucial role in modulating neuronal activity and synaptic transmission.[5]
-
Muscle Contraction: FMRFamide-related peptides are known to modulate the contraction of visceral and somatic muscles.[4]
-
Other Functions: These peptides are also involved in the regulation of feeding, reproduction, and behavior.[2][5]
-
-
Vertebrates:
-
Cardiovascular Effects: In mammals, FMRFamide can be cardioexcitatory.[3]
-
Opioid Modulation: It has been shown to have anti-opiate effects, inhibiting morphine-induced analgesia.[3]
-
Gastrointestinal Motility: FMRFamide can inhibit colonic propulsive motility.[3]
-
Neuroendocrine Regulation: It may play a role in the hypothalamic control of the anterior pituitary.
-
The diverse functions of FMRFamide suggest its potential as a lead compound for the development of novel therapeutics targeting a range of conditions.
Mechanism of Action and Signaling Pathways
FMRFamide primarily exerts its effects through G-protein coupled receptors (GPCRs).[4][14] However, in some instances, it can directly gate ion channels.
G-Protein Coupled Receptor (GPCR) Signaling
The binding of FMRFamide to its GPCR initiates a cascade of intracellular events.[15][16]
-
Receptor Activation: FMRFamide binds to the extracellular domain of its GPCR, inducing a conformational change in the receptor.[16]
-
G-Protein Activation: The activated receptor interacts with a heterotrimeric G-protein, promoting the exchange of GDP for GTP on the Gα subunit. This causes the dissociation of the Gα subunit from the Gβγ dimer.[15]
-
Downstream Effectors: The dissociated Gα and Gβγ subunits can then modulate the activity of various downstream effector proteins.
-
Gαs Pathway: If coupled to a Gαs protein, the activated subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA).[15] In some molluscan systems, FMRFamide has been shown to increase cAMP levels.[2]
-
Gαi Pathway: If coupled to a Gαi protein, the activated subunit inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[15]
-
Gαq/11 Pathway: Activation of a Gαq/11 protein stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[16]
-
-
Physiological Response: The activation of these signaling pathways ultimately leads to a physiological response, such as muscle contraction or changes in neuronal excitability. For instance, in schistosomes, FMRFamide-like peptides elicit muscle contraction by enhancing Ca2+ influx through voltage-operated calcium channels via a PKC-dependent pathway.[1]
Caption: FMRFamide GPCR Signaling Pathway.
Key Experimental Protocols
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of FMRFamide or its analogs for its receptor.[17][18][19]
Materials:
-
Cell membranes expressing the FMRFamide receptor
-
Radiolabeled FMRFamide analog (e.g., [125I]-labeled analog)
-
Unlabeled FMRFamide acetate (competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
-
96-well filter plates (e.g., GF/C filters)
-
Vacuum filtration manifold
-
Scintillation counter and fluid
Procedure:
-
Assay Setup: In a 96-well plate, add cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of unlabeled FMRFamide acetate.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[20]
Caption: Receptor Binding Assay Workflow.
Intracellular Calcium Imaging
This protocol describes the use of a fluorescent calcium indicator, such as Fura-2 AM or Fluo-4 AM, to measure changes in intracellular calcium concentration in response to FMRFamide.[21][22][23]
Materials:
-
Cultured cells responsive to FMRFamide
-
Fluo-4 AM or Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence microscope with an appropriate filter set and a digital camera
Procedure:
-
Cell Culture: Plate cells on glass coverslips and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (typically 1-5 µM) in physiological buffer, often with a small amount of Pluronic F-127 to aid in dye solubilization.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes.
-
-
Washing: Wash the cells with fresh physiological buffer to remove extracellular dye.
-
Imaging:
-
Mount the coverslip on the microscope stage.
-
Acquire a baseline fluorescence measurement.
-
Perfuse the cells with a solution containing FMRFamide acetate at the desired concentration.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is calculated to determine the calcium concentration.
Quantitative Data
This section summarizes key quantitative data for FMRFamide and related peptides.
Binding Affinities
| Ligand | Receptor | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |
| FMRF-NH₂ | Human NPFF2 | CHO cells | [¹²⁵I]-EYF | 10.5 | [24] |
Functional Potency (EC50/IC50)
| Peptide/Compound | Biological Activity | System | EC50/IC50 | Reference |
| YIRFamide | Muscle Contraction | Schistosoma mansoni muscle fibers | ~1 µM (concentration for significant effect) | [1] |
| Calphostin C | Inhibition of YIRFamide-induced contraction | Schistosoma mansoni muscle fibers | IC50 = 61 nM | [1] |
| Chelerythrine chloride | Inhibition of YIRFamide-induced contraction | Schistosoma mansoni muscle fibers | IC50 = 0.7 µM | [1] |
| RO 31-8220 | Inhibition of YIRFamide-induced contraction | Schistosoma mansoni muscle fibers | IC50 = 1.54 µM | [1] |
Conclusion
Phe-Met-Arg-Phe amide acetate is a versatile and biologically significant neuropeptide with a wide range of physiological functions. Its mechanism of action, primarily through GPCRs, involves complex signaling cascades that offer multiple points for therapeutic intervention. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the pharmacology and therapeutic potential of FMRFamide and its analogs. Further research is warranted to fully elucidate the roles of this peptide family in both health and disease, and to exploit their potential for the development of novel therapeutics.
References
- 1. FMRFamide-Like Peptides (FLPs) Enhance Voltage-Gated Calcium Currents to Elicit Muscle Contraction in the Human Parasite Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. FMRFamide - Wikipedia [en.wikipedia.org]
- 3. The action of FMRFamide (Phe-Met-Arg-Phe-NH2) and related peptides on mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbs.com [ijbs.com]
- 5. Frontiers | The FMRFamide-Like Peptide Family in Nematodes [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. wernerlab.weebly.com [wernerlab.weebly.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. youtube.com [youtube.com]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. FMRFamide G protein-coupled receptors (GPCR) in the cuttlefish Sepiella japonica: Identification, characterization and expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cusabio.com [cusabio.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Increased Molecular Flexibility Widens the Gap between Ki and Kd values in Screening for Retinoid X Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Phe-Met-Arg-Phe Amide Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of Phe-Met-Arg-Phe amide acetate (B1210297) (FMRFamide acetate) in various in vitro studies. FMRFamide is a neuropeptide belonging to the family of FMRFamide-related peptides (FaRPs) and is involved in a wide range of biological processes, making it a key molecule for research in neuroscience, pharmacology, and physiology.[1][2]
Product Information
-
Peptide Name: Phe-Met-Arg-Phe amide acetate
-
Sequence: H-Phe-Met-Arg-Phe-NH₂
-
Molecular Formula: C₂₉H₄₂N₈O₄S (for the free base)
-
Molecular Weight: 598.76 g/mol (for the free base)
-
Appearance: Lyophilized white powder
-
Storage: Store lyophilized peptide at -20°C for long-term storage and at 4°C for short-term use.[3] Reconstituted stock solutions should be stored at -20°C or -80°C.[4][5]
Solubility and Stock Solution Preparation
Proper dissolution of FMRFamide acetate is critical for accurate and reproducible experimental results. The choice of solvent depends on the experimental requirements, particularly for cell-based assays where solvent toxicity is a concern.
Solubility Data
The solubility of FMRFamide can vary depending on the specific salt form (acetate vs. trifluoroacetate). The trifluoroacetate (B77799) (TFA) salt, often a byproduct of peptide synthesis, generally enhances the solubility of peptides in aqueous solutions.[6]
| Solvent | Concentration | Notes |
| Water (Sterile, Deionized) | 20 mg/mL (24.19 mM) | Sonication may be required to fully dissolve the peptide.[7] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (120.95 mM) | Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[7] Sonication may be necessary.[7] |
Protocol for Preparing a 10 mM Aqueous Stock Solution
This protocol is suitable for most applications where an aqueous solution is preferred.
Materials:
-
Phe-Met-Arg-Phe amide acetate (lyophilized powder)
-
Sterile, deionized, or ultrapure water
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Equilibrate the Peptide: Before opening, allow the vial of lyophilized peptide to warm to room temperature for 10-15 minutes. This prevents condensation from forming inside the vial.
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Calculate Required Volume: To prepare a 10 mM stock solution, use the following formula: Volume (µL) = (Mass of peptide (mg) / 598.76 g/mol ) * 100,000
-
Reconstitution: Carefully add the calculated volume of sterile water to the vial.
-
Dissolution:
-
Gently vortex the vial for 10-20 seconds.
-
If the peptide does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[7] Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes in sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
-
Protocol for Preparing a 50 mM DMSO Stock Solution
This protocol is recommended when a higher concentration stock solution is needed or if the peptide has limited aqueous solubility.
Materials:
-
Phe-Met-Arg-Phe amide acetate (lyophilized powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate and Centrifuge: Follow steps 1 and 2 from the aqueous stock solution protocol.
-
Calculate Required Volume: To prepare a 50 mM stock solution, use the following formula: Volume (µL) = (Mass of peptide (mg) / 598.76 g/mol ) * 20,000
-
Reconstitution: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Gently vortex the vial until the peptide is completely dissolved. Sonication can be used if necessary.
-
Aliquoting and Storage:
-
Aliquot the DMSO stock solution into smaller volumes.
-
Store at -20°C. DMSO solutions have a lower freezing point, but storage at this temperature is recommended for stability.
-
Note on DMSO in Cell-Based Assays: For most cell culture experiments, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid cytotoxicity.[8] Prepare intermediate dilutions of the DMSO stock in aqueous buffer or cell culture medium before adding to the final assay.
Experimental Protocols
In Vitro K+ Channel Activation Assay
FMRFamide is known to activate potassium currents in neurons.[7][9] This protocol outlines a general procedure for studying its effects on K+ channels using electrophysiology.
Experimental Workflow:
Figure 1: Workflow for a whole-cell patch-clamp experiment to measure FMRFamide-induced K+ currents.
Protocol:
-
Prepare Working Solutions: From your aqueous stock solution, prepare a series of working concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) in the appropriate extracellular recording solution.
-
Cell Preparation: Culture the cells of interest (e.g., primary neurons, cell lines expressing the target K+ channel) on glass coverslips suitable for microscopy and electrophysiology.
-
Electrophysiology:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Clamp the cell at a holding potential appropriate for isolating K+ currents (e.g., -80 mV) and apply voltage steps to elicit currents.
-
Record baseline K+ currents for a stable period.
-
Switch the perfusion to the FMRFamide-containing solution and record the changes in K+ current.
-
After observing the effect, perfuse with the control extracellular solution to wash out the peptide and observe recovery.
-
-
Data Analysis: Measure the amplitude and kinetics of the K+ current before, during, and after FMRFamide application. Plot a dose-response curve to determine the EC₅₀.
G-Protein Coupled Receptor (GPCR) Signaling Assay (cAMP Measurement)
FMRFamide can act through GPCRs to modulate intracellular signaling pathways, such as the cyclic AMP (cAMP) pathway.[1][10]
Signaling Pathway:
Figure 2: A simplified signaling pathway for FMRFamide acting through a GPCR to modulate cAMP levels.
Protocol:
-
Cell Culture: Plate cells expressing the GPCR of interest in a multi-well plate (e.g., 96-well) at an appropriate density and grow overnight.
-
Prepare Reagents:
-
Dilute the FMRFamide stock solution to various concentrations in a suitable assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Prepare the reagents for the cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based) according to the manufacturer's instructions.
-
-
Cell Treatment:
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the FMRFamide working solutions to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (buffer only) and a positive control (e.g., forskolin (B1673556) to directly activate adenylyl cyclase).
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Follow the kit's protocol to measure the intracellular cAMP levels in each well.
-
-
Data Analysis: Normalize the cAMP levels to the vehicle control and plot the results as a function of FMRFamide concentration to generate a dose-response curve.
Troubleshooting
-
Peptide Won't Dissolve: If the peptide does not dissolve in water, try gentle warming (to no more than 40°C) or sonication.[11] If solubility is still an issue, preparing a stock solution in DMSO is the recommended alternative. For basic peptides, adding a small amount of dilute acetic acid can aid dissolution.[8]
-
Inconsistent Results: This can be due to repeated freeze-thaw cycles of the stock solution. Ensure the stock solution is aliquoted after the initial reconstitution. Also, verify the accuracy of the peptide concentration.
-
Cell Toxicity: If using a DMSO stock, ensure the final concentration in the assay is not toxic to the cells. Perform a vehicle control with the highest concentration of DMSO used.
By following these guidelines and protocols, researchers can effectively prepare and use Phe-Met-Arg-Phe amide acetate for a variety of in vitro studies to investigate its physiological roles and mechanisms of action.
References
- 1. FMRFamide - Wikipedia [en.wikipedia.org]
- 2. The FMRFamide-Like Peptide Family in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Essential Guide to Peptide Reconstitution and Storage - PANHANDLE - NEWS CHANNEL NEBRASKA [panhandle.newschannelnebraska.com]
- 6. FMRFamide-5 peptide [novoprolabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biocat.com [biocat.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. genscript.com [genscript.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Application Notes and Protocols for Phe-Met-Arg-Phe Amide Acetate in Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phe-Met-Arg-Phe amide (FMRFamide) is a neuropeptide belonging to the FMRFamide-related peptide (FaRP) family, characterized by a C-terminal -RFamide motif.[1] Initially isolated from the venus clam, Mercenaria mercenaria, FMRFamide and its related peptides are widely distributed among invertebrates and have been shown to play crucial roles in a variety of physiological processes, including the regulation of muscle contraction, cardiovascular function, feeding behavior, and reproduction.[1][2] In recent years, the effects of FMRFamide have also been studied in vertebrate systems.
The biological effects of FMRFamide are primarily mediated through the activation of G-protein coupled receptors (GPCRs).[3][4] Depending on the receptor subtype and the cell type, FMRFamide can trigger different downstream signaling cascades, most notably the modulation of intracellular cyclic AMP (cAMP) levels and the release of intracellular calcium (Ca2+).[2][3][5] These signaling events can lead to a variety of cellular responses, including changes in ion channel activity, gene expression, and cell viability. Some studies have also suggested that FMRFamide may have anti-apoptotic properties.
This document provides detailed application notes and protocols for the use of Phe-Met-Arg-Phe amide acetate (B1210297) in cell culture experiments, intended to guide researchers in studying its mechanism of action and cellular effects.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative parameters for FMRFamide activity based on published literature. It is important to note that these values can vary depending on the experimental system, including the cell type, receptor expression levels, and assay conditions.
| Parameter | Value | Species/System | Reference |
| Receptor Binding | |||
| Dissociation Constant (Kd) | 14 nM | Helix aspersa (snail) brain membranes | |
| Functional Activity | |||
| IC50 (Inhibition of Contraction) | ~10 µM | Helix aspersa (snail) heart |
No specific EC50 or IC50 values for FMRFamide acetate in common mammalian cell culture models such as HEK293 or CHO cells were identified in the reviewed literature. Researchers should perform dose-response experiments to determine the optimal concentration range for their specific cell line and assay.
Signaling Pathways
FMRFamide initiates its cellular effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. Upon binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. The specific G-protein activated (e.g., Gs, Gi/o, or Gq) determines the subsequent downstream signaling cascade.
FMRFamide-Induced Signaling Pathways
Caption: FMRFamide signaling pathways via G-protein coupled receptors.
Experimental Protocols
Protocol 1: Preparation of FMRFamide Acetate Stock Solution
This protocol describes the preparation of a stock solution of FMRFamide acetate for use in cell culture applications.
Materials:
-
Phe-Met-Arg-Phe amide acetate (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Bring the vial of lyophilized FMRFamide acetate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of FMRFamide acetate in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of FMRFamide acetate (MW = 633.7 g/mol ), dissolve 6.34 mg of the peptide in 1 mL of DMSO.
-
Vortex the solution gently until the peptide is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
Note: For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6] Prepare intermediate dilutions of the FMRFamide stock solution in sterile serum-free medium or an appropriate assay buffer immediately before use.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of FMRFamide acetate on cell viability and proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
FMRFamide acetate stock solution (see Protocol 1)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of FMRFamide acetate in serum-free medium from the stock solution.
-
Remove the culture medium from the wells and replace it with 100 µL of the FMRFamide acetate dilutions. Include wells with medium alone (blank) and cells treated with vehicle (e.g., 0.1% DMSO in medium) as controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Intracellular Calcium Mobilization Assay
This protocol describes a method to measure changes in intracellular calcium concentration in response to FMRFamide acetate stimulation using a fluorescent calcium indicator such as Fura-2 AM.
Materials:
-
Cells of interest plated on glass-bottom dishes or 96-well black-walled, clear-bottom plates
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127 (for aiding dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
FMRFamide acetate stock solution
-
Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm for Fura-2)
Procedure:
-
Load the cells with 2-5 µM Fura-2 AM in HBSS containing 0.02% Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Place the plate in the fluorescence imaging system and record a baseline fluorescence ratio (F340/F380) for 1-2 minutes.
-
Prepare a working solution of FMRFamide acetate in HBSS at the desired final concentration.
-
Add the FMRFamide acetate solution to the cells while continuously recording the fluorescence ratio.
-
Continue recording for several minutes to capture the full calcium response.
-
Analyze the data by calculating the change in the F340/F380 ratio over time. The peak change in the ratio corresponds to the maximum intracellular calcium concentration.
Experimental Workflow for FMRFamide Application in Cell Culture
Caption: General experimental workflow for studying FMRFamide in cell culture.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling [pubmed.ncbi.nlm.nih.gov]
- 3. The head mesodermal cell couples FMRFamide neuropeptide signaling with rhythmic muscle contraction in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 5. FMRFamide increases the adenylate cyclase activity and cylic AMP level of molluscan heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
Phe-Met-Arg-Phe Amide Acetate: Comprehensive Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, precise preparation and storage of Phe-Met-Arg-Phe amide (FMRFamide) acetate (B1210297) are critical for reproducible and accurate experimental outcomes. This document provides detailed application notes and protocols for the effective use of this neuropeptide.
FMRFamide is a member of a large family of neuropeptides characterized by a C-terminal Arg-Phe-NH2 sequence.[1] First identified in the hard clam, Mercenaria mercenaria, it is known to play a significant role in regulating cardiac activity.[1] In various invertebrates, FMRFamide and its related peptides are involved in modulating heart rate, blood pressure, gut motility, and feeding behavior.[1] This document outlines the essential procedures for preparing and storing FMRFamide acetate solutions, along with protocols for its application in common research assays and an overview of its signaling pathways.
Chemical Properties and Data Presentation
A summary of the key chemical properties of FMRFamide acetate is provided below.
| Property | Value | Reference |
| Full Name | Phenylalanyl-Methionyl-Arginyl-Phenylalaninamide Acetate | [2] |
| Molecular Formula | C₂₉H₄₂N₈O₄S (peptide base) | [2] |
| Molecular Weight | 598.77 g/mol (peptide base) | [1] |
| CAS Number | 64190-70-1 (peptide base) | [2] |
| Appearance | Lyophilized white powder | [3] |
Preparation of FMRFamide Acetate Solutions
The proper reconstitution of lyophilized FMRFamide acetate is crucial for its biological activity. The following protocols provide a step-by-step guide for preparing stock and working solutions.
Protocol 1: Preparation of an Aqueous Stock Solution (1 mM)
This protocol is suitable for most in vitro applications where an aqueous solution is required.
Materials:
-
Lyophilized FMRFamide acetate
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Before opening, allow the vial of lyophilized FMRFamide acetate to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial, which can affect the stability of the peptide.
-
Calculate the volume of sterile water required to achieve a 1 mM stock solution. For example, to prepare a 1 mM solution from 1 mg of FMRFamide (MW: 598.77 g/mol ), you would add 1.67 mL of water.
-
Carefully add the calculated volume of sterile water to the vial.
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide aggregation.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Label the aliquots clearly with the peptide name, concentration, and date of preparation.
-
Store the aliquots as recommended in the storage section below.
Protocol 2: Preparation of a Stock Solution in an Organic Solvent
For hydrophobic peptides or when higher concentrations are needed, an organic solvent may be necessary.
Materials:
-
Lyophilized FMRFamide acetate
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Sterile, high-purity water or appropriate buffer
-
Sterile polypropylene tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the lyophilized peptide to room temperature as described in Protocol 1.
-
Add a small, precise volume of DMSO or DMF to the vial to dissolve the peptide at a high concentration (e.g., 10 mM). Peptides containing Methionine, such as FMRFamide, may be unstable in DMSO due to oxidation.[4]
-
Gently vortex to ensure complete dissolution.
-
For preparing working solutions, slowly add the organic stock solution to your aqueous buffer with gentle mixing. This dropwise addition helps to prevent precipitation.
-
Aliquot and store as described in Protocol 1.
Storage of FMRFamide Acetate Solutions
Proper storage is critical to maintain the integrity and activity of FMRFamide acetate.
| Storage Type | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Up to 12 months | For long-term storage, keep in a desiccator to prevent moisture absorption. |
| Stock Solutions | -20°C | Up to 1 month | Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.[5] |
| -80°C | Up to 6 months | Preferred for longer-term storage of solutions.[5] | |
| Working Solutions | 4°C | 1-2 weeks | For short-term use. Protect from light.[6] |
Important Considerations:
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can degrade the peptide.
-
Light Sensitivity: Protect peptide solutions from direct light.[6]
-
Oxidation: FMRFamide contains a methionine residue, which is susceptible to oxidation. To minimize this, consider purging the vial with an inert gas like argon or nitrogen before sealing for storage.
Experimental Protocols and Applications
FMRFamide is widely used in various experimental settings to study its effects on neuronal activity, muscle contraction, and other physiological processes.
Application in In Vitro Assays
FMRFamide is frequently used in cell-based and tissue assays to investigate its biological functions.
Typical Working Concentrations:
-
For in vitro assays, FMRFamide is often used at final concentrations ranging from 10⁻³ to 10 µM.[7]
Protocol 3: In Vitro Muscle Contraction Assay This protocol describes a general workflow for assessing the effect of FMRFamide on isolated muscle tissue.
Workflow:
Figure 1: Workflow for an in vitro muscle contraction assay.
Methodology:
-
Isolate the target muscle tissue (e.g., mollusk heart, insect gut) and place it in an organ bath containing an appropriate physiological saline solution.
-
Mount the tissue to an isometric or isotonic force transducer to record contractile activity.
-
Allow the tissue to equilibrate for a set period, recording the baseline contractile force and frequency.
-
Prepare a working solution of FMRFamide acetate in the same physiological saline.
-
Add the FMRFamide working solution to the organ bath to achieve the desired final concentration.
-
Record the changes in the force and frequency of muscle contractions.
-
After recording the response, wash the tissue with fresh saline to observe recovery.
Signaling Pathways of FMRFamide
FMRFamide and its related peptides typically exert their effects by binding to G-protein coupled receptors (GPCRs).[8] However, in some systems, they can also directly gate ion channels.[8][9]
Generalized FMRFamide Signaling Pathway:
Figure 2: Generalized G-protein coupled receptor signaling pathway for FMRFamide.
In some molluscan neurons, FMRFamide can directly activate a ligand-gated ion channel, leading to a rapid depolarizing response.[10] This suggests that FMRFamide can act as a fast neurotransmitter in certain contexts.
FMRFamide-Gated Ion Channel Signaling:
Figure 3: FMRFamide signaling through a ligand-gated ion channel.
References
- 1. FMRFamide - Wikipedia [en.wikipedia.org]
- 2. Fmrfamide | C29H42N8O4S | CID 10100083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. Frontiers | Inhibitory Effect of FMRFamide on NO Production During Immune Defense in Sepiella japonica [frontiersin.org]
- 8. FMRFamide-gated sodium channel and ASIC channels: a new class of ionotropic receptors for FMRFamide and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FMRFamide peptide - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
- 10. files.core.ac.uk [files.core.ac.uk]
Application Notes: Immunohistochemical Localization of FMRFamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMRFamide and related peptides are a family of neuropeptides that play crucial roles in a variety of physiological processes across both invertebrates and vertebrates. These processes include cardiovascular regulation, pain modulation, and gastrointestinal function. Accurate localization of FMRFamide-producing cells and their projections within tissues is essential for understanding their function in both normal and pathological states. Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution of FMRFamide. This document provides a detailed protocol for the immunohistochemical localization of FMRFamide in formalin-fixed, paraffin-embedded tissue sections.
Principle of the Method
Immunohistochemistry relies on the highly specific binding of an antibody to its target antigen within a tissue section. In this protocol, a primary antibody raised against FMRFamide binds to the peptide in the tissue. A secondary antibody, which is conjugated to an enzyme or a fluorophore, then binds to the primary antibody. For chromogenic detection, the enzyme catalyzes a reaction that produces a colored precipitate at the site of the antigen, allowing for visualization under a light microscope. For fluorescent detection, the fluorophore is excited by light of a specific wavelength and emits light of a different wavelength, which can be visualized using a fluorescence microscope.
Materials and Reagents
-
Primary Antibody: Rabbit anti-FMRFamide polyclonal antibody
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to Horseradish Peroxidase (HRP) or a fluorescent dye (e.g., FITC)
-
Fixative: 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Dehydration Reagents: Graded ethanol (B145695) series (50%, 70%, 95%, 100%), Xylene
-
Embedding Medium: Paraffin (B1166041) wax
-
Antigen Retrieval Solution: 10 mM Sodium Citrate buffer (pH 6.0) or 10 mM Tris-EDTA buffer (pH 9.0)
-
Blocking Solution: 10% normal goat serum in PBS with 0.3% Triton X-100
-
Wash Buffer: Phosphate-buffered saline with 0.1% Tween 20 (PBST)
-
Detection System:
-
For Chromogenic Detection: 3,3'-Diaminobenzidine (DAB) substrate kit
-
For Fluorescent Detection: Antifade mounting medium with DAPI
-
-
Counterstain (for chromogenic detection): Hematoxylin (B73222)
-
Mounting Medium: Permanent mounting medium
-
Equipment: Microtome, water bath, slide warmer, microwave or pressure cooker, humidified chamber, light or fluorescence microscope
Experimental Protocol
I. Tissue Preparation
-
Fixation: Immediately following dissection, immerse the tissue in 4% paraformaldehyde in PBS for 12-36 hours at 4°C. The volume of fixative should be at least 10 times the volume of the tissue.
-
Dehydration: Dehydrate the fixed tissue through a graded series of ethanol concentrations to remove water.
-
70% ethanol: 2 changes, 1 hour each
-
95% ethanol: 2 changes, 1 hour each
-
100% ethanol: 3 changes, 1 hour each
-
-
Clearing: Clear the tissue by immersing it in xylene to remove the ethanol.
-
Xylene: 2 changes, 1 hour each
-
-
Paraffin Infiltration and Embedding: Infiltrate the cleared tissue with molten paraffin wax at 58-60°C.
-
Paraffin I: 1 hour
-
Paraffin II: 2 hours
-
Embed the tissue in a fresh block of paraffin and allow it to solidify.
-
-
Sectioning: Cut 5-7 µm thick sections from the paraffin block using a microtome. Float the sections on a warm water bath (40-45°C) and mount them on positively charged glass slides.
-
Drying: Dry the slides overnight at 37°C or on a slide warmer at 45-50°C for at least 1 hour.
II. Immunohistochemical Staining
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 1 change, 3 minutes.
-
Immerse in 70% ethanol: 1 change, 3 minutes.
-
Rinse in distilled water: 2 changes, 3 minutes each.
-
-
Antigen Retrieval: This step is crucial for unmasking the antigenic epitope that may have been altered by fixation. Heat-Induced Epitope Retrieval (HIER) is recommended.
-
Immerse slides in a staining jar filled with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the buffer with the slides to 95-100°C in a microwave or pressure cooker. Maintain the temperature for 10-20 minutes.
-
Allow the slides to cool down to room temperature in the buffer (approximately 20-30 minutes).
-
Rinse the slides with PBS.
-
-
Blocking Endogenous Peroxidase (for chromogenic detection):
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature in a humidified chamber. This step is critical to prevent non-specific binding of the primary and secondary antibodies.
-
-
Primary Antibody Incubation:
-
Drain the blocking solution from the slides without washing.
-
Incubate the sections with the rabbit anti-FMRFamide primary antibody diluted in the blocking solution. The optimal dilution should be determined by the user, but a starting range of 1:1000 to 1:2000 is recommended.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse the slides with PBST: 3 changes, 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the sections with the HRP-conjugated or fluorescently-labeled goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions, for 1-2 hours at room temperature in a humidified chamber.
-
-
Washing:
-
Rinse the slides with PBST: 3 changes, 5 minutes each.
-
-
Detection:
-
For Chromogenic Detection:
-
Incubate the sections with the DAB substrate solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor the reaction under a microscope.
-
Stop the reaction by rinsing the slides with distilled water.
-
-
For Fluorescent Detection:
-
Mount the slides with an antifade mounting medium containing DAPI for nuclear counterstaining.
-
-
-
Counterstaining (for chromogenic detection):
-
Lightly counterstain the sections with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting (for chromogenic detection):
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
-
Microscopy and Analysis:
-
Examine the slides under a light or fluorescence microscope. FMRFamide-positive structures will appear as brown precipitates (chromogenic) or will fluoresce at the appropriate wavelength.
-
Data Presentation
The following table summarizes the key quantitative parameters of the FMRFamide immunohistochemistry protocol. Researchers should optimize these parameters for their specific tissue and antibody combination.
| Parameter | Recommended Range/Value | Source |
| Fixation Time | 12-36 hours | |
| Tissue Section Thickness | 5-7 µm | |
| Antigen Retrieval (HIER) | 10-20 minutes at 95-100°C | |
| Primary Antibody Dilution | 1:200 - 1:2000 | |
| Primary Antibody Incubation | 18-48 hours at 4°C or room temperature | |
| Secondary Antibody Incubation | 1-2 hours at room temperature |
Mandatory Visualization
Application Notes and Protocols for the Solid-Phase Synthesis of Phe-Met-Arg-Phe Amide Acetate
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient and high-purity production of peptides for research, diagnostics, and therapeutic applications.[1] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted orthogonal protection scheme that allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1][2] This application note provides a detailed protocol for the manual solid-phase synthesis of the tetrapeptide Phe-Met-Arg-Phe amide, also known as FMRFamide, a neuropeptide with significant roles in various physiological processes.[3][4][5] The final product will be obtained as an acetate (B1210297) salt following purification.
Materials and Reagents
| Category | Item | Notes |
| Resin | Rink Amide AM Resin | 100-200 mesh, substitution level ~0.5 mmol/g. Chosen for direct synthesis of C-terminal peptide amides.[6] |
| Amino Acids | Fmoc-Phe-OH | |
| Fmoc-Met-OH | ||
| Fmoc-Arg(Pbf)-OH | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is the side-chain protecting group for Arginine. | |
| Coupling Reagents | HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | |
| DIPEA (N,N-Diisopropylethylamine) | ||
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | |
| Solvents | DMF (N,N-Dimethylformamide), peptide synthesis grade | Amine-free DMF is critical for successful synthesis.[6] |
| DCM (Dichloromethane) | ||
| Diethyl ether, anhydrous, cold | ||
| Cleavage Cocktail | TFA (Trifluoroacetic acid), reagent grade | |
| TIS (Triisopropylsilane) | Scavenger to protect sensitive residues.[7] | |
| Water, deionized | ||
| EDT (1,2-Ethanedithiol) | Scavenger for Met. | |
| Purification | Acetonitrile (ACN), HPLC grade | |
| Water, HPLC grade | ||
| Acetic Acid, glacial | For salt conversion. |
Equipment
-
Solid-phase peptide synthesis reaction vessel with a sintered glass filter
-
Mechanical shaker or rotator
-
Vacuum filtration apparatus
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column[8][9]
-
Lyophilizer (Freeze-dryer)
-
Standard laboratory glassware and consumables
Experimental Protocols
1. Resin Preparation and Swelling
-
Weigh 200 mg of Rink Amide AM resin (0.1 mmol scale) and transfer it to the reaction vessel.
-
Add 5 mL of DMF to the resin.
-
Swell the resin for 1 hour at room temperature with gentle agitation.[6]
-
After swelling, drain the DMF using vacuum filtration.
Workflow for Solid-Phase Peptide Synthesis of FMRF-NH₂
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. FMRFamide - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The FMRFamide-Like Peptide Family in Nematodes [frontiersin.org]
- 5. FMRFamide peptide - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
Best Practices for Handling Phe-Met-Arg-Phe Amide Acetate Powder: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phe-Met-Arg-Phe amide (FMRFamide) is a member of a large family of FMRFamide-related peptides (FaRPs) that are widely distributed throughout the animal kingdom. These neuropeptides are involved in a diverse array of physiological processes, including the modulation of muscle contraction, neuronal activity, feeding behavior, and reproduction.[1][2][3][4] FMRFamide exerts its effects by interacting with specific receptors, primarily G-protein coupled receptors (GPCRs) and, in some invertebrates, ligand-gated ion channels.[1][5][6] This document provides detailed application notes and protocols for the proper handling and use of FMRFamide acetate (B1210297) powder in a research setting.
Product Information and Storage
1.1. Chemical Properties
| Property | Value |
| Chemical Name | Phenylalanyl-methionyl-arginyl-phenylalaninamide acetate |
| Molecular Formula | C₂₉H₄₂N₈O₄S (peptide) |
| Molecular Weight | 598.77 g/mol (peptide) |
| Appearance | White to off-white lyophilized powder |
| Purity | ≥95% (typically analyzed by HPLC)[6] |
1.2. Storage and Stability
Proper storage of FMRFamide acetate powder is crucial to maintain its integrity and biological activity.
| Condition | Storage Duration | Recommendations |
| Lyophilized Powder | Up to 2 years | Store at -80°C for long-term storage.[7] For short-term storage (weeks), -20°C is acceptable. |
| Stock Solutions | Up to 6 months at -80°C; Up to 1 month at -20°C[7] | Aliquot to avoid repeated freeze-thaw cycles. |
Note: Peptide solutions are generally less stable than the lyophilized powder. The stability of leuprolide acetate, another peptide acetate, has been shown to be dependent on temperature and pH, with greater stability at lower temperatures.[8] While specific data for FMRFamide acetate is limited, it is best practice to handle it with similar care.
Reconstitution and Solution Preparation
2.1. Solubility
| Solvent | Concentration | Notes |
| DMSO | Up to 100 mg/mL (120.95 mM)[7] | Ultrasonic agitation may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic.[7] |
| Water | Soluble[9] | Specific quantitative data is not readily available, but it is generally considered soluble for biological assay concentrations. |
2.2. Reconstitution Protocol
-
Before opening, gently tap the vial on a hard surface to ensure all the powder is at the bottom.
-
Slowly add the desired volume of solvent (e.g., sterile water or DMSO) to the vial.
-
Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking, which can cause peptide degradation.
-
For long-term storage of the stock solution, it is recommended to aliquot the solution into smaller volumes to minimize freeze-thaw cycles.
Signaling Pathways
FMRFamide primarily signals through two main types of receptors: G-protein coupled receptors (GPCRs) and FMRFamide-gated sodium channels (FaNaCs), a type of ligand-gated ion channel.[1][5][6]
3.1. G-Protein Coupled Receptor (GPCR) Signaling
In many species, FMRFamide binds to GPCRs on the cell surface.[5] This binding initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins.[10] Depending on the G-protein subtype (e.g., Gs, Gi, Gq), this can lead to various downstream effects, including the modulation of second messengers like cyclic AMP (cAMP) and inositol (B14025) triphosphate (IP3), which in turn can influence ion channel activity and intracellular calcium levels.[1][11]
3.2. FMRFamide-Gated Ion Channel (FaNaC) Signaling
In some invertebrates, FMRFamide can directly gate a sodium channel known as FaNaC.[6] This interaction leads to a rapid influx of sodium ions, causing membrane depolarization and subsequent excitation of the neuron or muscle cell. This mechanism allows for faster signal transmission compared to GPCR-mediated pathways.
Experimental Protocols
4.1. In Vitro Muscle Contraction Assay (Isolated Tissue Bath)
This protocol is adapted for studying the effects of FMRFamide on the contractility of isolated muscle strips, a common application for this neuropeptide.[12]
Methodology:
-
Tissue Preparation: Dissect the muscle of interest (e.g., molluscan heart, insect visceral muscle) in a chilled physiological saline solution appropriate for the species. Prepare muscle strips of a suitable size.
-
Mounting: Mount the muscle strip in an isolated tissue bath containing the physiological saline, maintained at a constant temperature and aerated with an appropriate gas mixture (e.g., 95% O₂ / 5% CO₂). Attach one end of the muscle to a fixed point and the other to an isometric force transducer.
-
Equilibration: Allow the muscle to equilibrate for at least 30-60 minutes, with periodic washing with fresh saline.
-
Baseline Recording: Record the baseline contractile activity. If the muscle is quiescent, a contractile agent (e.g., acetylcholine) may be used to induce a tonic contraction.
-
FMRFamide Application: Add FMRFamide acetate solution to the bath to achieve the desired final concentration. It is advisable to perform a cumulative concentration-response curve.
-
Measurement: Record the change in contractile force (tension) in response to FMRFamide.
-
Data Analysis: Analyze the data to determine parameters such as the EC₅₀ (the concentration of FMRFamide that produces 50% of the maximal response).
4.2. In Vivo Behavioral Assay (C. elegans Locomotion)
This protocol outlines a method to assess the effect of FMRFamide on the locomotion of the nematode Caenorhabditis elegans.[2][13][14][15][16]
Methodology:
-
Plate Preparation: Prepare standard Nematode Growth Medium (NGM) agar (B569324) plates. After the agar has cooled but before it solidifies, add FMRFamide acetate solution to achieve the desired final concentration. Allow the plates to dry. Seed the plates with a lawn of E. coli OP50.
-
Worm Synchronization: Synchronize a population of C. elegans to obtain age-matched worms for the assay.
-
Transfer: Transfer a set number of synchronized young adult worms to the FMRFamide-containing and control (no FMRFamide) NGM plates.
-
Acclimatization: Allow the worms to acclimatize to the new plates for a defined period (e.g., 30-60 minutes).
-
Recording: Record the movement of the worms using a microscope equipped with a camera and tracking software.
-
Quantification: Analyze the recordings to quantify various locomotor parameters, such as the number of body bends per minute, speed, and reversal frequency.
-
Analysis: Compare the locomotor parameters of worms on FMRFamide plates to those on control plates using appropriate statistical tests.
4.3. Intracellular Calcium Imaging
This protocol provides a general framework for measuring changes in intracellular calcium concentration in response to FMRFamide using fluorescent calcium indicators.[17][18][19][20][21]
Methodology:
-
Cell Preparation: Culture cells of interest (e.g., primary neurons, cultured muscle cells) on glass-bottom dishes or coverslips suitable for microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes.
-
Washing: After loading, wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove excess extracellular dye.
-
Baseline Measurement: Mount the dish/coverslip on an inverted fluorescence microscope equipped with a suitable filter set and a camera. Record the baseline fluorescence intensity for a few minutes to establish a stable baseline.
-
FMRFamide Application: Perfuse the cells with a solution containing FMRFamide acetate at the desired concentration.
-
Image Acquisition: Continuously record the fluorescence intensity before, during, and after the application of FMRFamide.
-
Data Analysis: Analyze the change in fluorescence intensity over time to determine the kinetics and magnitude of the intracellular calcium response. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is calculated to determine the calcium concentration.
Quantitative Bioactivity Data
The following table summarizes reported bioactivity data for FMRFamide in various experimental systems. It is important to note that these values can vary depending on the specific experimental conditions, tissue preparation, and species.
| Assay | Species/System | Parameter | Reported Value |
| Potassium Channel Activation | Peptidergic caudodorsal neurons | ED₅₀ | 23 nM[7][22] |
| Receptor Binding | Squid optic lobe membranes | K_d | 0.15 nM[23] |
| Receptor Binding | Squid optic lobe membranes | IC₅₀ | 0.4 nM[23] |
| Adenylate Cyclase Stimulation | Gill tissue | EC₅₀ | 1 µM[9] |
| Muscle Contraction | Molluscan heart | - | Active at 10⁻⁹ M[17] |
| Neuronal Inhibition | Snail neurons | - | Active at 10-50 µM[24] |
Safety and Handling Precautions
As with any chemical reagent, appropriate safety precautions should be taken when handling FMRFamide acetate powder.
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses.
-
Handling: Avoid inhalation of the powder by handling it in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
This document is intended for research use only and should not be used for therapeutic or diagnostic purposes. The provided protocols are general guidelines and may require optimization for specific experimental systems.
References
- 1. Insect neuropeptide - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The head mesodermal cell couples FMRFamide neuropeptide signaling with rhythmic muscle contraction in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Diversity of the RFamide Peptide Family in Mollusks [frontiersin.org]
- 5. FMRFamide G protein-coupled receptors (GPCR) in the cuttlefish Sepiella japonica: Identification, characterization and expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for excitatory neuropeptide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stability of poly(D,L-lactide-co-glycolide) and leuprolide acetate in in-situ forming drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Khan Academy [khanacademy.org]
- 12. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuropeptide signalling shapes feeding and reproductive behaviours in male Caenorhabditis elegans | Life Science Alliance [life-science-alliance.org]
- 14. Inhibition of Caenorhabditis elegans social feeding by FMRFamide-related peptide activation of NPR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. A FMRFamide-like neuropeptide FLP-12 signaling regulates head locomotive behaviors in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Protocol for GCaMP expression and in vivo calcium imaging of medial prefrontal cortex neurons in freely behaving HIV-1 Tat transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 21. youtube.com [youtube.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Characterization and solubilization of the FMRFamide receptor of squid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The neuropeptide FMRF-amide decreases both the Ca2+ conductance and a cyclic 3',5'-adenosine monophosphate-dependent K+ conductance in identified molluscan neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Phe-Met-Arg-Phe Amide Acetate in Behavioral Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phe-Met-Arg-Phe amide (FMRFamide) and its related peptides (FaRPs) are a family of neuropeptides that play crucial roles as neurotransmitters and neuromodulators across a wide range of species, from invertebrates to mammals.[1][2] FMRFamide acetate (B1210297), the acetate salt of the FMRFamide peptide, is a valuable tool for investigating the physiological and behavioral effects of this neuropeptide family. In mammals, FMRFamide has been shown to modulate various behaviors, including feeding, pain perception, and responses to psychostimulants, often through interactions with G-protein coupled receptors (GPCRs) and ion channels.[2][3][4] This document provides detailed application notes and protocols for the use of FMRFamide acetate in key behavioral assays.
Mechanism of Action
FMRFamide and FaRPs exert their effects through two primary mechanisms:
-
G-Protein Coupled Receptors (GPCRs): In many systems, FMRFamide binds to specific GPCRs, initiating intracellular signaling cascades. For instance, in C. elegans, the FMRFamide-like peptide FLP-22 activates a GPCR (FRPR-17) which, through a Gαs-protein, stimulates a protein kinase A (PKA) signaling pathway to regulate rhythmic behavior.[5]
-
Ion Channels: FMRFamide can directly gate or modulate ion channels. In some invertebrates, it directly gates a sodium channel known as FaNaC.[4] In mammals, FMRFamide and related peptides can modulate acid-sensing ion channels (ASICs), which are involved in processes like learning, memory, and pain sensation.[4]
Data Presentation
The following tables summarize quantitative data from key behavioral assays investigating the effects of FMRFamide acetate.
| Behavioral Assay | Species | Administration Route | Dose Range (µg) | Observed Effect | Reference |
| Conditioned Avoidance Response | Rat | Intracerebroventricular (i.c.v.) | 0.5 - 100 | Blockade of conditioned avoidance response | [3] |
| Apomorphine-Induced Climbing | Mouse | Intracerebroventricular (i.c.v.) | 0.5 - 100 | Antagonism of climbing behavior | [3] |
| Opioid-Induced Feeding (kappa agonist) | Mouse | Intracerebroventricular (i.c.v.) | 0.01 - 1.0 | Suppression of feeding | [6] |
| Opioid-Induced Feeding (mu & kappa agonists) | Mouse | Intracerebroventricular (i.c.v.) | 0.01 - 10 | Dose-dependent inhibition of feeding | [2] |
| Defeat-Induced Feeding | Mouse | Intracerebroventricular (i.c.v.) | Not Specified | Reduction of feeding | [1] |
Experimental Protocols
Preparation of FMRFamide Acetate Solution for In Vivo Studies
Materials:
-
Phe-Met-Arg-Phe amide acetate (FMRFamide acetate) powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Protocol:
-
Calculate the required amount of FMRFamide acetate based on the desired final concentration and volume.
-
Weigh the FMRFamide acetate powder accurately in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile saline or aCSF to the tube.
-
Vortex the solution until the peptide is completely dissolved. Gentle warming may be applied if necessary, but stability at elevated temperatures should be considered.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the solution at 4°C for short-term use (a few days) or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Conditioned Avoidance Response (CAR) in Rats
This assay is used to screen for antipsychotic-like activity.
Materials:
-
Shuttle box with a grid floor capable of delivering a mild foot shock, a conditioned stimulus (CS) light or tone, and an unconditioned stimulus (US) foot shock.
-
FMRFamide acetate solution
-
Vehicle control (e.g., sterile saline)
-
Positive control (e.g., haloperidol)
-
Rats (e.g., Wistar or Sprague-Dawley)
-
Intracerebroventricular (i.c.v.) injection setup
Protocol:
-
Habituation and Training:
-
Habituate the rats to the shuttle box for a few minutes each day for 2-3 days.
-
Train the rats in the CAR task. A typical trial consists of the presentation of a CS (e.g., a light or tone) for a set duration (e.g., 10 seconds), followed by the US (a mild foot shock, e.g., 0.5 mA for 5 seconds).
-
The rat can avoid the shock by moving to the other compartment of the shuttle box during the CS presentation (an avoidance response). If the rat does not move during the CS, the shock is delivered, and moving to the other compartment during the shock is recorded as an escape response.
-
Conduct multiple trials per session (e.g., 20 trials) with a variable inter-trial interval. Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Drug Administration:
-
On the test day, administer FMRFamide acetate (e.g., 0.5-100 µg, i.c.v.) or vehicle control to the trained rats. A positive control group receiving an antipsychotic like haloperidol (B65202) (e.g., 1 mg/kg, i.p.) should also be included.
-
Allow for a pre-treatment period (e.g., 15-30 minutes) before starting the test session.
-
-
Testing:
-
Conduct a test session identical to the training sessions.
-
Record the number of avoidance, escape, and no-response trials.
-
-
Data Analysis:
-
Analyze the percentage of avoidance responses for each treatment group. A significant reduction in avoidance responses without a significant increase in escape failures (i.e., no response) is indicative of antipsychotic-like activity.
-
Apomorphine-Induced Climbing in Mice
This assay is another common screen for antipsychotic potential, based on the ability of a drug to antagonize the dopamine (B1211576) agonist effects of apomorphine (B128758).
Materials:
-
Cylindrical wire mesh cages (e.g., 13 cm diameter, 14 cm height)
-
Apomorphine hydrochloride
-
FMRFamide acetate solution
-
Vehicle control
-
Positive control (e.g., haloperidol)
-
Mice (e.g., Swiss Webster or C57BL/6)
-
Intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection setup
Protocol:
-
Habituation:
-
Place the mice individually in the wire mesh cages and allow them to habituate for at least 30 minutes before drug administration.
-
-
Drug Administration:
-
Administer FMRFamide acetate (e.g., 0.5-100 µg, i.c.v.) or vehicle control. A positive control group receiving haloperidol can also be included.
-
After a pre-treatment period (e.g., 15-30 minutes), administer a subcutaneous (s.c.) injection of apomorphine (e.g., 1-3 mg/kg).
-
-
Observation:
-
Immediately after the apomorphine injection, begin observing the mice for climbing behavior.
-
Record the amount of time each mouse spends climbing the walls of the cage over a set period (e.g., 30 minutes). Climbing is typically defined as having all four paws on the cage wall.
-
-
Data Analysis:
-
Calculate the total climbing time for each mouse. A significant reduction in climbing time in the FMRFamide acetate group compared to the vehicle control group indicates antagonism of dopamine-mediated behavior.
-
Antagonism of Opioid-Induced Feeding in Mice
This assay investigates the potential of FMRFamide to modulate opioid-driven feeding behavior.
Materials:
-
Standard mouse cages with pre-weighed food pellets
-
Opioid agonist (e.g., morphine or a kappa-opioid agonist like U-50,488H)
-
FMRFamide acetate solution
-
Vehicle control
-
Mice (food-deprived for a set period, e.g., 12-24 hours, to induce a reliable feeding response)
-
Intracerebroventricular (i.c.v.) injection setup
Protocol:
-
Food Deprivation:
-
Food-deprive the mice for a predetermined period before the experiment, with free access to water.
-
-
Drug Administration:
-
Administer FMRFamide acetate (e.g., 0.01-10 µg, i.c.v.) or vehicle control.
-
Shortly after, administer the opioid agonist (e.g., morphine or U-50,488H) via the appropriate route (e.g., i.p. or s.c.).
-
-
Feeding Measurement:
-
Immediately after the opioid injection, return the mice to their home cages with a pre-weighed amount of food.
-
Measure food intake at specific time points (e.g., 1, 2, and 4 hours) by weighing the remaining food.
-
-
Data Analysis:
-
Calculate the cumulative food intake for each treatment group. A significant reduction in food intake in the FMRFamide acetate group compared to the opioid-only group suggests an antagonistic effect on opioid-induced feeding.
-
Mandatory Visualizations
Caption: FMRFamide G-Protein Coupled Receptor Signaling Pathway.
Caption: Experimental Workflow for Conditioned Avoidance Response.
Caption: Logical Relationship in Antipsychotic-Like Screening.
References
- 1. FMRFamide, a putative endogenous opiate antagonist: evidence from suppression of defeat-induced analgesia and feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FMRFamide: an endogenous peptide with marked inhibitory effects on opioid-induced feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central administration of FMRFamide produces antipsychotic-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FMRFamide-gated sodium channel and ASIC channels: a new class of ionotropic receptors for FMRFamide and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The head mesodermal cell couples FMRFamide neuropeptide signaling with rhythmic muscle contraction in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FMRFamide suppresses kappa opiate induced feeding in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting solubility issues with Phe-Met-Arg-Phe amide acetate
Welcome to the technical support center for Phe-Met-Arg-Phe amide acetate (B1210297) (FMRFamide acetate). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this neuropeptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving lyophilized Phe-Met-Arg-Phe amide acetate?
A1: Phe-Met-Arg-Phe amide acetate is soluble in both sterile water and dimethyl sulfoxide (B87167) (DMSO)[1][2]. For most applications, especially those involving live cells, sterile distilled water or a biologically compatible buffer is the preferred solvent. If solubility in aqueous solutions is limited, DMSO can be used as a primary solvent to create a concentrated stock solution, which can then be diluted into your experimental buffer.
Q2: I am observing precipitate in my Phe-Met-Arg-Phe amide acetate solution. What could be the cause and how can I resolve it?
A2: Precipitate formation, also known as aggregation, can occur with peptides for several reasons. Hydrophobic interactions between peptide molecules are a primary cause of aggregation[3]. Other contributing factors can include high peptide concentration, the ionic strength of the buffer, and repeated freeze-thaw cycles.
To resolve this, you can try the following:
-
Sonication: Gently sonicate the solution to help break up aggregates.
-
Solvent Adjustment: If you are using an aqueous buffer, consider preparing a new stock solution in a small amount of an organic solvent like DMSO and then diluting it into your aqueous buffer.
-
pH Adjustment: The solubility of peptides is often pH-dependent. For a basic peptide like FMRFamide, slightly acidic conditions may improve solubility. You can try dissolving the peptide in a buffer with a pH slightly below neutral.
-
Lower Concentration: Prepare a more dilute stock solution to reduce the likelihood of aggregation.
Q3: What are the recommended storage conditions for Phe-Met-Arg-Phe amide acetate in its lyophilized form and in solution?
A3:
-
Lyophilized Powder: For long-term storage, the lyophilized powder should be stored at -20°C or -80°C in a desiccator to protect it from moisture[1][4].
-
In Solution: Once dissolved, it is best to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide[5]. These aliquots should be stored at -20°C or colder. For short-term storage of a few days, the solution can be kept at 4°C[4]. Peptides containing methionine, like FMRFamide, are susceptible to oxidation, so using sterile, oxygen-free buffers can prolong the shelf-life of the solution[5].
Q4: For my cell-based assays, what is the maximum concentration of DMSO I can use when diluting my Phe-Met-Arg-Phe amide acetate stock solution?
A4: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.1% (v/v) to avoid cytotoxic effects[6]. Some less sensitive cell lines may tolerate up to 1% DMSO, but it is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line[6].
Troubleshooting Guides
Solubility Issues
If you are encountering difficulties in dissolving Phe-Met-Arg-Phe amide acetate, consult the following table for guidance on solvent selection and refer to the detailed experimental protocol for preparing a stock solution.
Data Presentation: Solubility of Phe-Met-Arg-Phe Amide Acetate
| Solvent | Concentration | Observations & Recommendations |
| Sterile Water | Information not available | Recommended as the initial solvent for biological applications. |
| PBS (pH 7.4) | Information not available | A common buffer for cell-based assays. Solubility may be concentration-dependent. |
| DMSO | 10 mM[1] | A good choice for creating a concentrated stock solution. Sonication may be required. |
Experimental Protocols: Protocol for Preparing a Stock Solution for In Vitro Assays
This protocol provides a step-by-step guide for reconstituting lyophilized Phe-Met-Arg-Phe amide acetate to create a stock solution suitable for cell culture experiments.
-
Preparation: Before opening, bring the vial of lyophilized peptide to room temperature to prevent condensation, which can degrade the peptide. Briefly centrifuge the vial to ensure all the powder is at the bottom[4].
-
Solvent Selection: Based on your experimental needs, choose either sterile water/buffer or DMSO.
-
Reconstitution in Aqueous Solution:
-
Add the calculated volume of sterile water or your desired buffer (e.g., PBS, pH 7.4) to the vial to achieve the desired stock concentration (e.g., 1 mM).
-
Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution for any particulates.
-
-
Reconstitution in DMSO:
-
Add the appropriate volume of high-purity DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Gently vortex or sonicate to ensure complete dissolution.
-
-
Dilution for Working Solution:
-
For cell-based assays, dilute the DMSO stock solution into your cell culture medium to the final working concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Mandatory Visualization: Troubleshooting Workflow for Solubility Issues
Caption: A stepwise guide to troubleshooting solubility issues with Phe-Met-Arg-Phe amide acetate.
Understanding the Biological Context: Signaling Pathway
Phe-Met-Arg-Phe amide and related peptides (FaRPs) exert their biological effects by binding to and activating G-protein coupled receptors (GPCRs)[7][8]. This interaction initiates intracellular signaling cascades that can modulate various cellular functions.
In many systems, FMRFamide has been shown to activate potassium (K+) channels, leading to changes in membrane potential[9]. Additionally, FMRFamide signaling can influence the levels of intracellular second messengers such as cyclic AMP (cAMP).
Mandatory Visualization: FMRFamide Signaling Pathway
Caption: A simplified diagram of the FMRFamide signaling cascade via a G-protein coupled receptor.
References
- 1. Phe-Met-Arg-Phe Like Peptide acetate | TargetMol [targetmol.com]
- 2. H-Phe-Met-Arg-Phe-NH₂ acetate salt -FMRFamide and Related Neuropeptides (16)-多肽合成公司-多肽定制-多肽厂家-南京肽谷生物技术股份有限公司 [tgpeptide.com]
- 3. peptide.com [peptide.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Signaling pathways and physiological functions of Drosophila melanogaster FMRFamide-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FMRFamide G protein-coupled receptors (GPCR) in the cuttlefish Sepiella japonica: Identification, characterization and expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
FMRFamide Antibody Specificity Technical Support Center
Welcome to the technical support center for F-amide (FMRFamide) antibody specificity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during experiments involving FMRFamide antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of specificity issues with FMRFamide antibodies?
A1: The primary cause of specificity issues with FMRFamide antibodies stems from the fact that FMRFamide belongs to a large and diverse family of neuropeptides known as FMRFamide-related peptides (FaRPs).[1][2][3][4][5] These peptides share a conserved C-terminal Arg-Phe-NH2 (RFamide) motif.[2][3] Polyclonal antibodies raised against the full FMRFamide sequence often recognize this common C-terminal epitope, leading to cross-reactivity with various FaRPs present in the same tissue.[6][7]
Q2: My immunohistochemistry (IHC) experiment with an anti-FMRFamide antibody shows widespread staining. How can I be sure it is specific to FMRFamide?
A2: Widespread staining is a common observation and necessitates rigorous validation to confirm specificity. The staining may represent the cumulative distribution of multiple FMRFamide-related peptides, not just FMRFamide itself.[2] To ascertain the specificity of your staining, you must perform critical control experiments, such as pre-adsorption controls.[8][9]
Q3: What are FMRFamide-related peptides (FaRPs) and why are they a concern for antibody specificity?
A3: FMRFamide-related peptides (FaRPs) are a superfamily of neuropeptides that share the C-terminal sequence -RFamide.[3][4] They are found across a wide range of invertebrate and vertebrate species and are involved in diverse physiological processes.[4] Because antibodies, particularly polyclonal ones, are often generated against the entire FMRFamide peptide, they can bind to the conserved C-terminal RFamide sequence, leading to cross-reactivity with other FaRPs and compromising the specificity of the antibody for FMRFamide alone.[6][7][9]
Q4: Can I trust the datasheet information from the antibody supplier regarding specificity?
A4: While datasheets provide a starting point, it is crucial to independently validate the specificity of each antibody lot in your specific application and tissue.[10][11][12] Vendor-provided validation may not always be exhaustive or representative of your experimental conditions.
Troubleshooting Guides
Issue 1: High Background or Non-Specific Staining in Immunohistochemistry (IHC)
High background staining can obscure specific signals and lead to misinterpretation of results. Here are common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Cross-reactivity with other FaRPs | Perform a pre-adsorption control experiment.[8][9][13][14] |
| Non-specific antibody binding | Increase the concentration of blocking serum or use a different blocking agent (e.g., 5% normal goat serum, BSA).[15][16][17] Optimize the primary antibody concentration by titration.[16] |
| Endogenous peroxidase or biotin (B1667282) activity | If using HRP-based detection, quench endogenous peroxidase activity with 3% H₂O₂.[15][18] If using a biotin-based system, use an avidin-biotin blocking kit.[17] |
| Inadequate fixation or tissue processing | Optimize fixation time and method.[16][18] Ensure complete deparaffinization with fresh xylene.[15][16] |
Key Experimental Protocols
Pre-adsorption Control for Antibody Specificity
This control experiment is essential to determine if the antibody signal is specific to the target antigen.[13][14][19]
Principle: The antibody is incubated with an excess of the immunizing peptide (FMRFamide) before it is applied to the tissue or blot. If the antibody is specific, it will bind to the peptide in solution, and subsequent staining on the tissue/blot will be significantly reduced or eliminated.[9][20]
Methodology:
-
Prepare two identical antibody solutions. Dilute the primary FMRFamide antibody to its optimal working concentration in your standard antibody diluent.
-
Spike one solution with the control peptide. To one tube (the "pre-adsorbed" sample), add the FMRFamide peptide to a final concentration of 10-100 µg/mL. The other tube (the "control" sample) receives no peptide.
-
Incubate. Gently mix both tubes and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Proceed with staining. Use the pre-adsorbed antibody solution and the control antibody solution to stain two identical tissue sections or Western blots in parallel.
-
Analyze results. Compare the staining intensity between the control and the pre-adsorbed samples. A significant reduction or absence of signal in the pre-adsorbed sample indicates that the antibody is specific for FMRFamide.[13][14]
Logical Workflow for Pre-adsorption Control
References
- 1. Immunoaffinity-based Mass Spectrometric Characterization of the FMRFamide-related Peptide Family in the Pericardial Organ of Cancer borealis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The FMRFamide-Like Peptide Family in Nematodes [frontiersin.org]
- 3. The FMRFamide-Like Peptide Family in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FMRFamide - Wikipedia [en.wikipedia.org]
- 5. FMRFamide-related neuropeptide gene family in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibodies to FMRF amide, and the related pentapeptide LPLRF amide, reveal two groups of immunoreactive peptides in chicken brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of FMRF amide-like immunoreactivity in rat spinal cord by region-specific antibodies in radioimmunoassay and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass spectrometric characterization and physiological actions of GAHKNYLRFamide, a novel FMRFamide-like peptide from crabs of the genus Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SCPB-and FMRFamide-like immunoreactivities in lobster neurons: colocalization of distinct peptides or colabeling of the same peptide(s)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibody validation by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibody Validation by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. euromabnet.com [euromabnet.com]
- 13. sysy.com [sysy.com]
- 14. sysy.com [sysy.com]
- 15. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 16. Immunohistochemistry Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 19. sysy.com [sysy.com]
- 20. immunostar.com [immunostar.com]
How to improve the stability of Phe-Met-Arg-Phe amide acetate solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Phe-Met-Arg-Phe amide (FMRFa) acetate (B1210297) solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide
Problem: Precipitation or cloudiness in the FMRFa acetate solution.
| Potential Cause | Recommended Action |
| Poor Solubility | The solubility of peptides can be sequence-dependent. FMRFa may have limited solubility in neutral aqueous solutions. |
| * Attempt solubilization in a small amount of a suitable organic solvent like DMSO or DMF before diluting with your aqueous buffer. | |
| * Consider using a buffer with a slightly acidic pH (e.g., pH 5-6), as this can improve the solubility of many peptides. | |
| Aggregation | Peptides can self-associate and aggregate over time, especially at higher concentrations and neutral pH.[1] |
| * Prepare solutions fresh before use whenever possible. | |
| * If storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation.[2][3] | |
| * Store aliquots at -20°C or -80°C.[2][3] | |
| Contamination | Bacterial or fungal growth can cause turbidity in the solution. |
| * Use sterile water, buffers, and vials for solution preparation. | |
| * Filter-sterilize the final solution using a 0.22 µm filter if appropriate for your application. |
Problem: Loss of biological activity of the FMRFa acetate solution over time.
| Potential Cause | Recommended Action |
| Chemical Degradation (Oxidation or Hydrolysis) | The methionine residue in FMRFa is susceptible to oxidation, and the peptide bonds can undergo hydrolysis.[1] |
| * Oxidation: Prepare solutions in degassed buffers to minimize dissolved oxygen. Consider adding antioxidants like free methionine to the solution, which can act as a scavenger for oxidative species. | |
| * Hydrolysis: Adjust the pH of the solution to a slightly acidic range (pH 5-6), where many peptides exhibit maximum stability.[2][3] Avoid highly acidic or alkaline conditions. | |
| Adsorption to Surfaces | Peptides can adsorb to the surfaces of glass or plastic vials, leading to a decrease in the effective concentration. |
| * Use low-protein-binding tubes or vials for storage and preparation. | |
| * Consider adding a small amount of a non-ionic surfactant, if compatible with your experimental system. | |
| Improper Storage | Frequent temperature fluctuations and exposure to light can accelerate degradation. |
| * Store solutions at a constant, low temperature (-20°C or -80°C).[2][3] | |
| * Protect solutions from light by using amber vials or wrapping clear vials in foil. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving FMRFa acetate?
A1: For initial solubilization, sterile distilled water or a dilute (0.1%) acetic acid solution is often a good starting point. If solubility is an issue, a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) can be used to dissolve the peptide first, followed by dilution with the desired aqueous buffer. Always use sterile solvents to prevent contamination.
Q2: What are the optimal pH and temperature conditions for storing FMRFa acetate solutions?
A2: For prolonged storage, it is recommended to use sterile buffers with a pH between 5 and 6.[2][3] Solutions should be aliquoted into single-use volumes and stored at -20°C or, for longer-term storage, at -80°C.[2][3] Avoid using frost-free freezers due to their temperature cycling.[2]
Q3: How can I prevent the oxidation of the methionine residue in FMRFa?
A3: Oxidation of methionine is a common issue for peptides containing this amino acid. To minimize oxidation:
-
Use degassed, oxygen-free solvents and buffers for solution preparation.
-
Consider adding an antioxidant to the solution. Free methionine can be an effective stabilizer as it acts as a sacrificial antioxidant.
-
Store solutions under an inert gas atmosphere (e.g., nitrogen or argon) if possible.[3]
Q4: Are there any specific handling precautions for FMRFa acetate?
A4: Yes, proper handling is crucial for maintaining the integrity of the peptide.
-
Allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to prevent condensation of moisture, which can accelerate degradation.[4]
-
Wear gloves to avoid contamination from proteases present on the skin.
-
Avoid repeated freeze-thaw cycles as this can lead to peptide degradation and aggregation.[2][3][4]
Quantitative Data on FMRFa Stability (Illustrative)
While specific degradation kinetics for FMRFa acetate are not extensively published, the following tables provide an illustrative example of the expected stability based on the behavior of similar methionine-containing peptides under different conditions.
Table 1: Effect of pH on FMRFa Acetate Stability at 25°C
| pH | Buffer System | Incubation Time (days) | % FMRFa Remaining (Illustrative) |
| 3.0 | Citrate Buffer | 7 | 85% |
| 5.0 | Acetate Buffer | 7 | 95% |
| 7.4 | Phosphate Buffer | 7 | 70% |
| 9.0 | Borate Buffer | 7 | 55% |
Table 2: Effect of Temperature on FMRFa Acetate Stability at pH 5.5
| Temperature | Incubation Time (days) | % FMRFa Remaining (Illustrative) |
| 4°C | 30 | 92% |
| 25°C | 30 | 75% |
| 37°C | 30 | 50% |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for FMRFa Acetate
This protocol describes a general method for assessing the stability of FMRFa acetate solutions by separating the intact peptide from its potential degradation products.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
FMRFa acetate standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Appropriate buffers (e.g., phosphate, acetate) for stability studies
2. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5-60% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
3. Forced Degradation Study (for method validation): To ensure the method can separate degradation products, perform forced degradation studies on a sample of FMRFa acetate solution.
-
Acid Hydrolysis: Add 1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 4 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at 80°C for 48 hours.
-
Neutralize the acid and base samples before injection. Analyze all samples by HPLC to confirm the separation of degradation peaks from the parent FMRFa peak.
4. Stability Study Procedure:
-
Prepare FMRFa acetate solutions at the desired concentration in different buffers (e.g., pH 3, 5, 7.4, 9) and for different temperature conditions (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), withdraw an aliquot from each solution.
-
Analyze the aliquots by the validated RP-HPLC method.
-
Calculate the percentage of FMRFa remaining by comparing the peak area of the intact peptide at each time point to the peak area at time zero.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Validated reverse-phase high-performance liquid chromatography for quantification of furosemide in tablets and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection [mdpi.com]
Preventing enzymatic degradation of Phe-Met-Arg-Phe amide acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the enzymatic degradation of Phe-Met-Arg-Phe amide acetate (B1210297) (FMRFa) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Phe-Met-Arg-Phe amide (FMRFamide), and why is its degradation a concern?
A1: FMRFamide is a neuropeptide that belongs to a large family of FMRFamide-related peptides (FaRPs), characterized by a C-terminal Arginine-Phenylalanine-amide sequence.[1][2] These peptides are crucial signaling molecules in both invertebrates and vertebrates, regulating processes like cardiac activity, feeding behavior, and gut motility.[1] Enzymatic degradation is a primary concern because it inactivates the peptide, leading to a loss of biological activity.[3] This can result in inaccurate or misleading experimental outcomes, such as underestimation of the peptide's potency or failure to observe a biological effect.
Q2: What are the primary enzymatic pathways responsible for FMRFamide degradation?
A2: The degradation of neuropeptides like FMRFamide is primarily carried out by peptidases.[3] While the exact enzymes can be tissue- or species-specific, the main culprits generally fall into two categories:
-
Endopeptidases , such as Neprilysin (NEP), which cleave internal peptide bonds, often targeting sites near hydrophobic amino acids.[4]
-
Exopeptidases , which cleave amino acids from the ends of the peptide. This category includes aminopeptidases (cleaving from the N-terminus) and carboxypeptidases like Angiotensin-Converting Enzyme (ACE), which can cleave dipeptides from the C-terminus.[1][5] One study suggests that extracellular peptidases can hydrolyze FMRFamide, releasing arginine that can then be used for nitric oxide synthesis.
Q3: How can I prevent enzymatic degradation during my experiments?
A3: The most effective strategy is to add a broad-spectrum protease inhibitor cocktail to your buffers and experimental solutions.[6] These cocktails contain a mixture of inhibitors that target multiple classes of proteases, including serine, cysteine, and metalloproteases.[7] For more targeted protection, specific inhibitors against enzymes like Neprilysin (a metalloprotease) or ACE can be used if they are known to be active in your experimental system.[1][4] Additionally, maintaining optimal storage conditions and handling practices is crucial.
Q4: What are the optimal storage and handling conditions for FMRFamide?
A4: To ensure maximum stability, FMRFamide should be stored as a lyophilized powder in a tightly sealed container at -20°C for short-term storage or -80°C for long-term storage.[8] Peptides are often hygroscopic; therefore, the vial should be allowed to warm to room temperature in a desiccator before opening to prevent moisture absorption.[9] For solutions, it is best to prepare them fresh. If storage is necessary, use a sterile buffer at a pH of 5-6, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or colder for no more than a few weeks.[10] Peptides containing methionine, like FMRFamide, are susceptible to oxidation, so purging vials with an inert gas like nitrogen or argon can further enhance stability.[8]
Q5: Which buffer system is best for maintaining FMRFamide stability?
A5: The choice of buffer is critical. Peptide stability is often optimal at a slightly acidic pH (around 5-6) in sterile buffers.[10] Avoid alkaline conditions (pH > 8), as they can accelerate the degradation of certain amino acids.[8] The buffer composition should be simple, and components that could interact with the peptide should be avoided. Phosphate or citrate (B86180) buffers are common choices.[2] It is highly recommended to perform a stability study in your chosen buffer system to confirm compatibility and determine the degradation rate under your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of FMRFamide activity in cell culture. | Proteases are released from cells during lysis or are present in serum supplements.[10] | Add a broad-spectrum protease inhibitor cocktail to the cell culture medium immediately before adding FMRFamide. Use serum-free media if your experiment allows. |
| Inconsistent results between experimental days. | Degradation of FMRFamide stock solution. | Prepare fresh stock solutions for each experiment. If using a frozen stock, ensure it was aliquoted to avoid multiple freeze-thaw cycles. Store aliquots at -80°C.[10] |
| HPLC/MS analysis shows multiple peaks instead of a single FMRFamide peak. | Enzymatic cleavage has occurred, generating peptide fragments. The methionine residue may have oxidized. | 1. Add protease inhibitors to the sample collection buffer immediately.[6] 2. Keep samples on ice at all times. 3. For mass spectrometry, search data for common modifications like methionine oxidation (+16 Da).[11] |
| Low recovery of peptide after extraction from biological fluids (e.g., plasma, hemolymph). | High peptidase activity in biological samples. | Use a sample collection buffer containing a potent protease inhibitor cocktail. Consider specific inhibitors like Thiorphan (for Neprilysin) or Captopril (for ACE) if these enzymes are suspected. Keep samples cold and process them as quickly as possible. |
Quantitative Data Summary
While precise half-life data for FMRFamide is highly dependent on the specific experimental matrix (e.g., buffer composition, cell type, tissue homogenate), the following tables provide a guide to expected stability and recommended inhibitors.
Table 1: Expected Stability of FMRFamide Under Various Conditions
| Parameter | Condition | Expected Stability | Rationale & Recommendations |
| Storage Form | Lyophilized Powder | High | Store desiccated at -20°C (months) to -80°C (years) for maximal stability.[8] |
| Solution (Aqueous Buffer) | Low to Moderate | Prone to hydrolysis and microbial degradation. Prepare fresh or store frozen in aliquots for a few weeks at most.[9] | |
| Temperature | 4°C (in solution) | Low (days) | Suitable for short-term use only. Degradation is slowed but not stopped.[8] |
| -20°C (in solution) | Moderate (weeks) | Standard for short-term storage of aliquots. Avoid frost-free freezers due to temperature cycling.[10] | |
| pH (in solution) | Acidic (pH 5-6) | Moderate to High | Generally optimal for peptide stability.[10] |
| Neutral (pH 7-7.4) | Moderate | Physiological pH, but enzymatic activity is often optimal here, increasing degradation risk in biological samples. | |
| Alkaline (pH > 8) | Low | Can accelerate degradation of specific amino acids like asparagine and glutamine, and promote oxidation.[8] | |
| Additives | Protease Inhibitors | High | Essential for preventing enzymatic degradation in any biological sample (cell lysates, tissue homogenates, plasma).[7] |
| No Inhibitors | Very Low | Rapid degradation is expected in any sample containing endogenous proteases. |
Table 2: Common Protease Inhibitors for Neuropeptide Experiments
| Inhibitor / Cocktail | Target Protease Class | Typical Working Conc. | Notes |
| Broad-Spectrum Cocktails | Serine, Cysteine, Aspartic, Metalloproteases | Varies by manufacturer (e.g., 1X) | Highly Recommended. The most convenient and effective first-line defense. Available with or without EDTA.[7] |
| AEBSF or PMSF | Serine Proteases | 0.1 - 1 mM | PMSF is highly unstable in aqueous solutions and toxic; handle with care. AEBSF is a more stable alternative.[6] |
| Bestatin | Aminopeptidases | 1 - 10 µM | Inhibits enzymes that cleave the N-terminus of the peptide. |
| Thiorphan | Neprilysin (Metalloendopeptidase) | 1 - 10 µM | A specific inhibitor for NEP, a likely candidate for FMRFamide degradation.[4][12] |
| Captopril / Enalapril | Angiotensin-Converting Enzyme (ACE) | 1 - 10 µM | Inhibits ACE, which cleaves C-terminal dipeptides.[1][5] |
| EDTA | Metalloproteases | 1 - 5 mM | Chelates divalent cations like Zn²⁺ required by metalloproteases (e.g., NEP). May interfere with downstream applications. |
Experimental Protocols & Visualizations
Protocol: Assessing FMRFamide Stability by RP-HPLC
This protocol provides a framework for quantitatively assessing the degradation of FMRFamide over time in a specific experimental buffer or biological matrix.
1. Materials:
-
FMRFamide acetate salt (high purity)
-
Reverse-Phase HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Experimental buffer/matrix to be tested (e.g., cell culture medium, tissue homogenate)
-
Protease inhibitor cocktail (if testing its efficacy)
-
Incubator or water bath set to the experimental temperature
2. Sample Preparation (Time Course Experiment):
-
Prepare a 1 mg/mL stock solution of FMRFamide in sterile, HPLC-grade water.
-
Create the final experimental samples by spiking the FMRFamide stock solution into your test matrix (e.g., cell culture media) to a final concentration of 100 µg/mL. Prepare two sets: one with and one without a protease inhibitor cocktail.
-
Immediately inject the "Time 0" sample from each set into the HPLC to establish the initial peak area.
-
Incubate the remaining samples at your desired experimental temperature (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample, immediately stop any enzymatic reaction by adding an equal volume of 10% Trichloroacetic Acid (TCA) or by snap-freezing in liquid nitrogen, and store at -80°C until analysis.
3. HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm (for the peptide bond)
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 70% B
-
25-27 min: Linear gradient from 70% to 90% B
-
27-30 min: Hold at 90% B (column wash)
-
30-35 min: Return to 10% B (re-equilibration)
-
4. Data Analysis:
-
For each time point, integrate the peak area corresponding to intact FMRFamide.
-
Calculate the percentage of FMRFamide remaining at each time point relative to the Time 0 sample.
-
Plot the percentage of remaining FMRFamide versus time. The rate of disappearance of the main peak, along with the appearance of new (degradation product) peaks, provides a quantitative measure of stability.
-
The half-life (t₁/₂) can be calculated from the degradation curve.
Diagram: FMRFamide Experimental Workflow
The following diagram illustrates a logical workflow for handling FMRFamide in experiments to minimize degradation and validate stability.
Caption: Workflow for handling FMRFamide to ensure stability.
Diagram: Potential FMRFamide Signaling Pathways
FMRFamide and related peptides can activate multiple downstream pathways depending on the receptor type expressed in the target cell. This diagram illustrates two common possibilities: a G-Protein Coupled Receptor (GPCR) pathway and a direct ion channel gating pathway.
Caption: Two potential signaling pathways for FMRFamide.
References
- 1. Novel substrates for angiotensin I converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The FMRFamide-Like Peptide Family in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neprilysin and amyloid beta peptide degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of peptide substrates and inhibitors of angiotensin-converting enzyme. Importance of the COOH-terminal dipeptide sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FMRFamide-Like Peptide 22 Influences the Head Movement, Host Finding, and Infection of Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FMRF-amide is a glucose-lowering hormone in the snail Helix aspersa [tudoster.unideb.hu]
- 9. Molecular analysis of FMRFamide- and FMRFamide-related peptides (FaRPS) in the cuttlefish Sepia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Neprilysin Impedes Islet Amyloid Formation by Inhibition of Fibril Formation Rather Than Peptide Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Reducing variability in responses to Phe-Met-Arg-Phe amide acetate
Welcome to the technical support center for Phe-Met-Arg-Phe amide (FMRFa) acetate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and reduce variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is FMRFamide and what are FMRFamide-Related Peptides (FaRPs)?
FMRFamide (Phe-Met-Arg-Phe-NH2) is a neuropeptide originally isolated from the ganglia of a clam.[1] It is the founding member of a large and diverse family of peptides known as FMRFamide-related peptides (FaRPs).[2] These peptides typically share a C-terminal "-RFamide" motif and are found across the animal kingdom, from invertebrates to mammals.[2][3] They are involved in a wide array of biological processes, including neuromodulation, feeding behavior, reproduction, and cardiovascular function.[1][2][4][5]
Q2: What types of receptors does FMRFa act on?
FMRFa and its related peptides exert their effects through two main classes of receptors:
-
G-Protein Coupled Receptors (GPCRs): This is the most common receptor type for FaRPs.[6][7] In mammals, five such receptors have been identified (e.g., NPFFR1, NPFFR2, QRFPR), which are typically coupled to Gi proteins, leading to inhibitory effects on the cell.[6]
-
Ionotropic Receptors (Ion Channels): In invertebrates, FMRFa can directly gate a sodium channel known as FaNaC (FMRFamide-gated Sodium Channel).[8][9] This channel is part of the DEG/ENaC superfamily.[9] Activation of FaNaC leads to a fast, excitatory, and partially desensitizing response.[9] Additionally, RFamide peptides can modulate Acid-Sensing Ion Channels (ASICs) in mammals.[9]
Q3: Can a single FMRFa-related peptide have opposite effects?
Yes, this is a key source of potential variability. In some systems, a single receptor can be coupled to different intracellular signaling pathways, mediating either inhibitory or stimulatory responses depending on the specific peptide ligand.[10] For example, studies in Locusta migratoria have shown that inhibitory and stimulatory FaRPs can share the same binding site on a receptor but produce opposite muscle responses due to differences in their activation domains.[10] Furthermore, opposing FMRFa signaling pathways can converge on a single target cell to fine-tune its activity.[4]
Troubleshooting Guide: Reducing Experimental Variability
Issue 1: Diminishing or Inconsistent Response After Repeated Applications
Q: Why is the response to FMRFa diminishing with each application to my tissue/cell preparation?
This phenomenon is likely due to tachyphylaxis or receptor desensitization. When receptors are exposed to an agonist for a prolonged period or with repeated applications, the cellular response can decrease.[11][12]
-
Mechanism of Tachyphylaxis: This rapid decrease in response can be caused by several factors, including receptor internalization (where receptors are removed from the cell surface), depletion of intracellular mediators necessary for the signaling cascade, or a change in the receptor's conformation that makes it less sensitive to the ligand.[11]
-
Receptor-Specific Properties: The ionotropic FMRFa receptor, FaNaC, is known to exhibit a partially desensitizing response upon activation.[9]
Troubleshooting Steps for Diminished Response
Issue 2: Reagent Instability and Inconsistent Potency
Q: My FMRFa stock solution seems to lose its effectiveness over time. What is the correct way to prepare and store it?
Peptides like FMRFa are susceptible to degradation, especially in solution. Incorrect storage is a major source of experimental variability. Peptides containing Methionine (Met), like FMRFa, have limited shelf lives in solution due to oxidation.[13]
Best Practices for FMRFa Acetate Storage
| Form | Storage Duration | Temperature | Conditions |
| Lyophilized Powder | Short-Term (Weeks) | 4°C | Tightly sealed container with desiccant, away from light.[13][14] |
| Long-Term (Months to Years) | -20°C or -80°C | Tightly sealed container, protected from moisture and light. [14][15] | |
| In Solution | Short-Term (Days to Weeks) | 4°C (Not recommended) | Use sterile, slightly acidic buffer (pH 5-6).[14] Prone to degradation. |
| Long-Term (Weeks) | -20°C or -80°C | Aliquot into single-use volumes to avoid freeze-thaw cycles. Flash-freeze aliquots. [13][14] |
Workflow for Preparing FMRFa Stock Solutions
Issue 3: High Variability Between Experimental Preparations
Q: Why do I see significant differences in FMRFa response across different animals or cell batches?
This variability often stems from the inherent complexity of the FMRFa signaling system and the physiological state of the biological preparation.
-
Genetic and Species Diversity: The complement of FMRFamide-like peptide (flp) genes is unusually complex and diverse, especially in invertebrates like nematodes.[2][7] Even in non-isogenic animals of the same species, genetic differences can lead to variable expression of peptides and their receptors.[2][7]
-
Receptor Pharmacology: As detailed in the table below, FMRFa can act on multiple receptor types with different signaling outcomes. The relative expression of these receptors can vary between tissues and developmental stages, leading to different net effects.[16]
-
Physiological State: The expression of neuropeptide genes can be significantly altered by the organism's developmental stage or environmental conditions.[16] Factors like feeding status can also influence responses to peptides involved in metabolic regulation.[5]
Summary of FMRFa Receptor Diversity
| Receptor Class | Example(s) | Typical Signaling Mechanism | Resulting Cellular Response |
| G-Protein Coupled Receptor | NPFFR1, NPFFR2 (Mammals)[6] | Coupled to Gi/o proteins, inhibits adenylyl cyclase.[6] | Generally inhibitory (e.g., hyperpolarization, reduced neurotransmitter release). |
| Ionotropic Channel (Ligand-gated) | FaNaC (Invertebrates)[9] | Direct gating of a Na+-selective channel.[8] | Fast, excitatory depolarization. |
| Ionotropic Channel (Modulator) | ASIC (Mammals)[9] | Potentiates channel opening in response to acidosis.[9] | Enhancement of excitatory currents. |
Key Signaling Pathways & Methodologies
FMRFa Signaling Pathways
The diagram below illustrates the two primary mechanisms of FMRFa action. Variability can arise from the differential expression of these receptor types in your model system.
Example Experimental Protocol: FMRFamide Immunohistochemistry Staining
This protocol, adapted from methods used for C. elegans, provides a framework for localizing FMRFamide-like peptides in whole-mount preparations.[17] Adhering to a consistent protocol is critical for reproducible results.
1. Fixation:
-
Wash the biological sample (e.g., worms, dissected tissue) with an appropriate buffer (e.g., M9 buffer for worms) to remove contaminants.[17]
-
Fix the sample in 4% paraformaldehyde in phosphate (B84403) buffer (PB) for 12-36 hours at 4°C on a rotator. Fixation time may need optimization depending on the antigen's sensitivity.[17]
-
Rinse the sample multiple times with PB.[17]
2. Permeabilization & Reduction:
-
Incubate the sample in a solution containing 5% β-mercaptoethanol and 1% Triton-X-100 for 24-48 hours at 37°C to permeabilize tissues and reduce disulfide bonds.[17]
-
Rinse thoroughly with PB until the smell of β-mercaptoethanol is gone.[17]
-
(Optional, for tough tissues) Perform a collagenase digestion (e.g., 900 U/ml) for ~1-2 hours at 37°C. The exact time must be optimized for each new batch of collagenase. Stop the reaction by placing the tube on ice.[17]
3. Blocking and Antibody Incubation:
-
Wash the fragile samples gently with slow centrifugation speeds.[17]
-
Incubate in a blocking solution (e.g., 10% goat serum, 0.5% Triton-X-100 in PB) for at least 1 hour at 37°C.[17]
-
Incubate with the primary antibody (e.g., rabbit anti-FMRFamide) diluted in blocking solution overnight at room temperature.[17]
4. Secondary Antibody and Visualization:
-
Wash the sample multiple times with PB containing a mild detergent.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking solution for 2-4 hours at room temperature, protected from light.
-
Wash again, and counterstain with a nuclear stain like DAPI if desired.[17]
-
Mount the sample on a slide using an anti-fade mounting medium and seal with nail polish.[17] Store slides at 4°C, protected from light.[17]
References
- 1. The action of FMRFamide (Phe-Met-Arg-Phe-NH2) and related peptides on mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The FMRFamide-Like Peptide Family in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A statistical view of FMRFamide neuropeptide diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The head mesodermal cell couples FMRFamide neuropeptide signaling with rhythmic muscle contraction in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FMRFamide: an endogenous peptide with marked inhibitory effects on opioid-induced feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of Mammalian RF-Amide Peptides and Their Receptors in the Modulation of Nociception in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The FMRFamide-Like Peptide Family in Nematodes [frontiersin.org]
- 8. Comparative analysis defines a broader FMRFamide-gated sodium channel family and determinants of neuropeptide sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FMRFamide-gated sodium channel and ASIC channels: a new class of ionotropic receptors for FMRFamide and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A single receptor transduces both inhibitory and stimulatory signals of FMRFamide-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Attenuation of Response to Repeated Drug Administration: A Proposal for Differentiating Tachyphylaxis and Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. peptidesciences.com [peptidesciences.com]
- 15. jpt.com [jpt.com]
- 16. pnas.org [pnas.org]
- 17. FMRFamide Protocol [wormatlas.org]
Enhancing the signal-to-noise ratio in FMRFamide assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FMRFamide and other FMRFamide-related peptide (FaRP) assays. Our goal is to help you enhance the signal-to-noise ratio and obtain reliable, reproducible data.
Troubleshooting Guides
This section addresses common issues encountered during FMRFamide functional assays, such as calcium flux and cAMP assays, which are often used to study FMRFamide's G protein-coupled receptors (GPCRs).
Issue 1: High Background Signal
A high background signal can mask the specific signal from FMRFamide receptor activation, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Density | - Ensure cells are healthy and not over-confluent, which can lead to spontaneous signaling. - Optimize cell seeding density. Too many cells can increase background, while too few can result in a weak signal. |
| Assay Buffer Composition | - Use a buffer with low autofluorescence. Phenol red in culture media can be a source of high background in fluorescence-based assays. - Ensure the buffer composition, including ion concentrations (e.g., Ca2+), is optimal for minimizing basal receptor activity. |
| Reagent Quality and Concentration | - Use high-quality, fresh reagents. Degradation of reagents can contribute to background noise.[1] - Titrate the concentration of fluorescent dyes (e.g., Fluo-4 AM) or other signaling reporters to find the optimal concentration that provides a good signal window without increasing the background. |
| Inadequate Washing Steps | - Insufficient washing can leave behind unbound reagents, contributing to a high background. - Optimize the number and duration of washing steps to effectively remove unbound materials without dislodging adherent cells. |
| Constitutive Receptor Activity | - Some FMRFamide receptors may exhibit constitutive (agonist-independent) activity. - Consider using inverse agonists to reduce basal signaling or using cell lines with lower receptor expression levels. |
| Plate Contamination | - Ensure that microplates are clean and free from contamination that could interfere with the assay signal. |
Issue 2: Weak or No Signal
A weak or absent signal upon FMRFamide stimulation can prevent the accurate determination of receptor activation.
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | - Verify the expression of the FMRFamide receptor in your cell line using techniques like qPCR or western blotting. - If using a transient transfection system, optimize transfection efficiency.[2] - Consider using a cell line with higher endogenous receptor expression or a stably transfected cell line. |
| Incorrect FMRFamide Peptide Concentration | - Perform a dose-response curve to determine the optimal concentration range for FMRFamide stimulation. - Ensure the peptide is properly stored and handled to maintain its activity. |
| Suboptimal Assay Conditions | - Optimize incubation times and temperatures for ligand stimulation and signal detection. - Ensure the assay buffer conditions (pH, salt concentration) are suitable for receptor binding and activation. |
| Signal Quenching or Inhibition | - Test for interference from components in your assay, such as colored compounds that might quench a fluorescent signal. - If using a luciferase-based reporter assay, ensure that none of the compounds being tested inhibit the luciferase enzyme.[2] |
| Incorrect G-protein Coupling | - FMRFamide receptors can couple to different G-protein subtypes (Gs, Gi, Gq). Ensure your assay is designed to detect the relevant second messenger (e.g., cAMP for Gs/Gi, IP3/Ca2+ for Gq).[1][3] |
| Reagent Issues | - Confirm the functionality of all reagents, including fluorescent dyes, enzymes, and substrates.[2] - Prepare fresh reagents and store them according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Q1: How can I determine the optimal concentration of FMRFamide to use in my assay?
A1: To determine the optimal concentration, you should perform a dose-response experiment. This involves testing a range of FMRFamide concentrations (typically from picomolar to micromolar) and measuring the response at each concentration. The resulting sigmoidal curve will allow you to determine the EC50 (half-maximal effective concentration), which is a good starting point for subsequent experiments.
Q2: My FMRFamide receptor is coupled to a Gi protein. How can I measure its activation?
A2: Gi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this, you first need to stimulate cAMP production using an agent like forskolin (B1673556). Then, you can add FMRFamide and measure the decrease in the forskolin-stimulated cAMP levels.[4] Highly sensitive assays may even allow for the detection of Gi-coupled receptor activation without forskolin stimulation.[5]
Q3: What are the best controls to include in my FMRFamide assay?
A3: It is crucial to include several controls to ensure the validity of your results:
-
Negative Control: Cells that are not stimulated with FMRFamide to determine the basal signal level.
-
Positive Control: A known agonist for your FMRFamide receptor to confirm that the assay is working correctly.
-
Vehicle Control: The solvent used to dissolve FMRFamide to ensure it has no effect on the assay.
-
Cell-Free Control: A well with all assay components except for the cells to measure background fluorescence or luminescence.
Q4: Can I use a fluorescence polarization (FP) assay for FMRFamide?
A4: Yes, a fluorescence polarization assay can be used to study the binding of a fluorescently labeled FMRFamide analog to its receptor. This is a binding assay, not a functional assay, and it measures the interaction between the ligand and the receptor directly. Optimization of the fluorescent tracer and binder concentrations is key to achieving a good signal window.
Experimental Protocols
Protocol 1: FMRFamide-Induced Calcium Flux Assay
This protocol describes a method for measuring intracellular calcium mobilization following FMRFamide receptor activation using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing an FMRFamide receptor
-
96-well black, clear-bottom microplate
-
FMRFamide peptide
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence microplate reader with an injector
Method:
-
Cell Plating: Seed the cells in a 96-well plate at an optimized density and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
FMRFamide Stimulation:
-
Prepare a stock solution of FMRFamide in the appropriate solvent.
-
Place the plate in the fluorescence reader and set the instrument to measure fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject the FMRFamide solution into the wells and continue to record the fluorescence signal over time.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response and normalize it to the baseline.
Protocol 2: FMRFamide-Induced cAMP Assay (HTRF)
This protocol outlines the measurement of changes in intracellular cAMP levels in response to FMRFamide using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
CHO-K1 cells stably expressing an FMRFamide receptor
-
384-well low-volume white microplate
-
FMRFamide peptide
-
Forskolin (for Gi-coupled receptors)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
Lysis buffer
-
HTRF-compatible microplate reader
Method:
-
Cell Plating: Plate the cells in a 384-well plate and culture overnight.
-
Cell Stimulation:
-
Remove the culture medium.
-
Add FMRFamide at various concentrations (and forskolin if measuring Gi coupling) and incubate for the optimized time at room temperature.
-
-
Cell Lysis and Detection:
-
Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP-cryptate reagents.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Signal Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor (cryptate) and acceptor (d2).
-
Data Analysis: The HTRF ratio is inversely proportional to the amount of cAMP produced. Calculate the cAMP concentration based on a standard curve.
Signaling Pathways and Experimental Workflows
FMRFamide GPCR Signaling Pathways
FMRFamide and related peptides primarily signal through G protein-coupled receptors (GPCRs), which can activate different downstream signaling cascades depending on the G-protein subtype they couple with (Gq, Gs, or Gi).
Caption: FMRFamide GPCR signaling pathways.
General Workflow for FMRFamide Functional Assay Optimization
This diagram illustrates a logical workflow for optimizing a functional assay to enhance the signal-to-noise ratio.
Caption: Workflow for optimizing FMRFamide functional assays.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. goldbio.com [goldbio.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GloSensor™ cAMP Assay Protocol [promega.com]
Avoiding precipitation of Phe-Met-Arg-Phe amide acetate in media
Welcome to the Technical Support Center. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the precipitation of Phe-Met-Arg-Phe amide acetate (B1210297) (FMRFa) in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my Phe-Met-Arg-Phe amide acetate precipitating in my cell culture medium?
A1: Precipitation of FMRFa in media can occur for several reasons:
-
High Concentration: The final concentration of the peptide in your medium may exceed its solubility limit under those specific conditions.
-
pH of the Medium: FMRFa is a basic peptide due to the Arginine (Arg) residue and the N-terminal amine group. Peptides are least soluble at their isoelectric point (pI) and generally more soluble at pH values further away from their pI.[1][2] Cell culture media are often buffered to a physiological pH (around 7.2-7.4), which may not be optimal for FMRFa solubility.
-
Interaction with Media Components: High concentrations of salts in the medium can decrease peptide solubility due to an increase in ionic strength.[2][3] Additionally, components in serum, such as albumin, may bind to the peptide, leading to precipitation.[4]
-
Improper Dissolution: If the peptide was not fully dissolved in the initial stock solution or was diluted too rapidly into the final medium, it can precipitate.
Q2: What is the recommended solvent for preparing a stock solution of FMRFa?
A2: For a basic peptide like FMRFa, the following solvents are recommended:
-
Sterile, distilled water: This should be the first choice. Peptides with fewer than five amino acids are often soluble in water, provided the sequence is not entirely hydrophobic.[5][6]
-
Slightly acidic solution: If the peptide does not dissolve in water, using a dilute acidic solution such as 10% aqueous acetic acid is recommended for basic peptides.[5][7]
-
Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used for initial dissolution, followed by slow dilution with your aqueous buffer.[5][8] However, use caution with FMRFa as it contains a methionine residue, which is susceptible to oxidation in DMSO.[5] If you must use an organic solvent, ensure the final concentration in your assay is minimal (e.g., <1% DMSO) to avoid affecting your experiment.[8]
Q3: How should I store my stock solutions of FMRFa?
A3: To ensure the stability and longevity of your peptide:
-
Lyophilized Form: For long-term storage, keep the peptide in its lyophilized powder form at -20°C or -80°C.[9]
-
In Solution: Once dissolved, it is best to prepare single-use aliquots and store them at -20°C or -80°C.[10] This practice helps to avoid repeated freeze-thaw cycles which can degrade the peptide. Using sterile, slightly acidic buffers (pH 5-7) can also enhance the stability of peptides in solution.[9]
Q4: Can I use sonication or warming to help dissolve the peptide?
A4: Yes, these techniques can be helpful. Brief sonication can break up aggregates and aid dissolution.[5] Gentle warming (to <40°C) can also increase the solubility of some peptides.[3] However, avoid excessive or prolonged heating, as it can cause peptide degradation.[2]
Q5: Does the acetate counter-ion influence the peptide's behavior?
A5: Yes, the counter-ion can affect solubility, stability, and biological activity. Acetate is a commonly used counter-ion in peptide pharmaceuticals and is often preferred over trifluoroacetate (B77799) (TFA) for biological assays, as residual TFA can be toxic to cells or interfere with experiments.[11][12][13] Acetate salts are generally considered biocompatible.[12]
Troubleshooting Guide for FMRFa Precipitation
This guide provides a step-by-step approach to resolving precipitation issues during your experiments.
-
Assess the Stock Solution:
-
Observation: Is your stock solution completely clear? A hazy or cloudy appearance indicates that the peptide is not fully dissolved.
-
Action: If the stock is not clear, return to the dissolution protocol. Try brief sonication or gentle warming. If solubility is still an issue, consider preparing a new stock solution using a different solvent (e.g., 10% acetic acid) as outlined in the protocols below. Always centrifuge the peptide solution before use to pellet any undissolved material.[3][8]
-
-
Review the Dilution Procedure:
-
Observation: Did the precipitate form immediately upon adding the stock solution to the media?
-
Action: Rapid addition of a concentrated stock can cause localized supersaturation and precipitation. Add the stock solution drop-by-drop to the final medium while gently vortexing or stirring.[6] This ensures rapid and even dispersion.
-
-
Evaluate the Experimental Medium and Final Concentration:
-
Observation: Does precipitation occur over time after the peptide is successfully dissolved in the medium?
-
Action:
-
Reduce Concentration: Your target concentration may be too high for the specific medium. Perform a dilution series to find the maximum soluble concentration.
-
Check Media Composition: If using a serum-containing medium, precipitation might be due to peptide-protein interactions.[4] Try conducting the experiment in a serum-free medium for a short duration, or test if the precipitation still occurs in the basal medium without serum or other supplements.[4]
-
Adjust pH: If your experimental design allows, a slight acidification of the medium can improve the solubility of this basic peptide.[1][2]
-
-
Data Presentation
Table 1: Factors Influencing Phe-Met-Arg-Phe amide acetate Solubility
| Factor | Influence on Solubility | Recommended Action |
| pH | As a basic peptide, solubility is higher in acidic conditions (pH < 7) and lower near its isoelectric point (pI) or at basic pH.[1][2] | Prepare stock solutions in sterile water or a slightly acidic buffer (e.g., 10% acetic acid). Avoid basic buffers.[5] |
| Temperature | Increased temperature generally increases solubility.[2][3] | Gently warm the solution (<40°C) during dissolution if needed. Avoid excessive heat to prevent degradation.[3] |
| Solvent Choice | Solubility is dependent on the polarity of the solvent and the peptide's amino acid composition. | Start with sterile water. If unsuccessful, use 10% acetic acid. Use DMSO only as a last resort and in minimal quantities.[5] |
| Ionic Strength | High salt concentrations in the medium can decrease peptide solubility ("salting out").[2][3] | If possible, reduce the salt concentration of the final medium or dilute the peptide in a low-salt buffer before adding to the full medium. |
| Peptide Concentration | Each peptide has a solubility limit in a given solvent system. | Prepare a concentrated stock and dilute to the final working concentration. If precipitation occurs, lower the final concentration. |
| Media Components | Serum proteins and other macromolecules can interact with the peptide, causing aggregation and precipitation.[4] | Test solubility in basal media first. If serum is the cause, consider using serum-free media or reducing the serum concentration.[4] |
Experimental Protocols
Protocol 1: Standard Dissolution for Stock Solution (Aqueous)
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.[5]
-
Add the required volume of sterile, distilled water to achieve the desired stock concentration (e.g., 1-10 mg/mL).[9]
-
Vortex the vial for 30-60 seconds.
-
If the peptide is not fully dissolved, sonicate the solution in a water bath for a few minutes.[5]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.[9]
Protocol 2: Dissolution for Difficult-to-Solubilize Peptide (Acidic)
-
Follow steps 1 and 2 from Protocol 1.
-
Add the required volume of sterile 10% acetic acid to dissolve the peptide.[5]
-
Vortex and, if necessary, sonicate as described above.
-
Once fully dissolved, you can further dilute the stock with sterile water or the appropriate buffer for your experiment.
-
Aliquot and store at -20°C or -80°C.[9]
Protocol 3: Preparation of Working Solution in Media
-
Thaw a single-use aliquot of your FMRFa stock solution.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your experimental medium.
-
While gently vortexing or stirring your experimental medium, add the calculated volume of the stock solution slowly and drop-wise.
-
Continue to mix for a few moments to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation before use.
Visualizations
Caption: Troubleshooting workflow for FMRFa precipitation.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. reta-peptide.com [reta-peptide.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. lifetein.com [lifetein.com]
- 7. genscript.com [genscript.com]
- 8. jpt.com [jpt.com]
- 9. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 10. NIBSC - Peptide Storage [nibsc.org]
- 11. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 13. genscript.com [genscript.com]
Validation & Comparative
A Comparative Guide to FMRFamide and Other RFamide Family Peptides
The RFamide peptide superfamily, characterized by a conserved C-terminal Arginine-Phenylalanine-amide motif, encompasses a diverse group of neuropeptides critical to a wide array of physiological processes.[1][2][3] This guide provides a detailed comparison of the archetypal invertebrate peptide, Phe-Met-Arg-Phe amide (FMRFamide), with prominent mammalian RFamide families: Neuropeptide FF (NPFF), Prolactin-releasing Peptide (PrRP), and Pyroglutamylated RFamide Peptide (QRFP). We explore their receptor binding affinities, functional potencies, signaling pathways, and the experimental protocols used to characterize them, offering valuable insights for researchers in neuroscience and drug development.
Overview of RFamide Peptides and Their Receptors
The biological effects of RFamide peptides are mediated by a distinct set of G protein-coupled receptors (GPCRs). While FMRFamide was the first of this family to be discovered in the ganglia of a clam, subsequent research has identified several mammalian counterparts with specific receptors and functions.[1][3][4]
-
Neuropeptide FF (NPFF) Family: This group includes Neuropeptide FF (NPFF), Neuropeptide AF (NPAF), and Neuropeptide SF (NPSF). They are primarily recognized by two receptors, NPFFR1 (GPR147) and NPFFR2 (GPR74).[5][6] The NPFF system is heavily implicated in pain modulation, opioid system regulation, cardiovascular control, and energy homeostasis.[5][6][7][8]
-
Prolactin-releasing Peptide (PrRP): Initially identified for its role in stimulating prolactin secretion, PrRP's functions are now known to be much broader, including the regulation of energy balance, stress responses, and cardiovascular function.[9] It primarily binds to its cognate receptor, GPR10 (also known as PRLHR).[9][10]
-
Pyroglutamylated RFamide Peptide (QRFP): Also known as 26RFa, QRFP and its longer form, 43RFa, are potent ligands for the QRFPR (GPR103).[11][12] This system is a key player in regulating feeding behavior, metabolic rate, locomotor activity, and blood pressure.[12][13][14]
-
FMRFamide: While a pivotal research tool and a major neuropeptide in invertebrates, FMRFamide itself shows low affinity for mammalian opioid receptors and its specific, high-affinity receptor in mammals remains less clearly defined compared to other RFamide families.[4][15]
Comparative Receptor Binding and Functional Potency
The selectivity and potency of RFamide peptides at their respective receptors are crucial determinants of their physiological roles. There is notable cross-reactivity within the family; for instance, PrRP can bind with high affinity to the NPFFR2 receptor.[9][10][16]
Table 1: Comparative Receptor Binding Affinities (Ki/Kd in nM)
| Peptide | Primary Receptor(s) | NPFFR1 (GPR147) | NPFFR2 (GPR74) | PrRP-R (GPR10) | QRFP-R (GPR103) |
| Neuropeptide FF (NPFF) | NPFFR1, NPFFR2 | High Affinity | High Affinity (Kd: 0.37 nM)[5] | Low Affinity | Low Affinity |
| Human NPAF | NPFFR1, NPFFR2 | High Affinity | High Affinity (Ki: 0.22 nM)[17] | Low Affinity | Low Affinity |
| Prolactin-releasing Peptide (PrRP31) | GPR10 | Low Affinity | High Affinity[9][10][16] | High Affinity (IC50: 1.4-5.2 nM)[18] | Low Affinity |
| QRFP (26RFa/43RFa) | GPR103 | Low Affinity | Low Affinity | Low Affinity | High Affinity (EC50: 7 nM for P518)[13] |
| FMRFamide | Invertebrate FaLPRs | Low Affinity | Moderate Affinity (Ki: 10.5 nM)[17] | Low Affinity | Low Affinity |
Table 2: Comparative Functional Potency (EC50 in nM)
| Peptide | Receptor | Assay Type | Potency (EC50) | Cell Line |
| NPFF | NPFFR2 | Aequorin Assay (Ca2+) | ~0.3 nM[17] | CHO-K1 |
| PrRP31 | GPR10 | Calcium Mobilization | ~1-10 nM[19] | CHO-K1 |
| QRFP (P518) | GPR103 | Not Specified | 7 nM[13] | Not Specified |
| Palmitoylated PrRP31 | GPR10 | ERK Phosphorylation | High Potency | CHO-K1 |
| Palmitoylated PrRP31 | NPFFR2 | ERK Phosphorylation | High Potency[16] | CHO-K1 |
Signaling Pathways
RFamide peptides trigger distinct intracellular signaling cascades upon receptor binding, which dictates their cellular effects.
-
NPFF Receptors (NPFFR1 & NPFFR2): These receptors predominantly couple to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[6][8][20] NPFFR1 has also been shown to reduce the activity of the MAPK signaling cascade.[6] In some contexts, NPFFR2 can couple to Gαs, stimulating adenylyl cyclase.[5][20]
-
PrRP Receptor (GPR10): The PrRP receptor signals through multiple pathways. It has been shown to promote the release of arachidonic acid and stimulate calcium mobilization, indicative of Gαq coupling.[19] It also activates the ERK and CREB phosphorylation pathways.[19]
-
QRFP Receptor (QRFPR): The QRFP receptor is known to couple to both Gαi/o and Gαq proteins, allowing it to modulate both cAMP levels and intracellular calcium.[11]
Caption: Generalized Gi/o-coupled signaling pathway for NPFF receptors.
Caption: Generalized Gq-coupled signaling pathway for PrRP and QRFP receptors.
Experimental Protocols
Standardized assays are essential for comparing the binding and functional characteristics of different peptides.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the relative affinity (Ki) of a test compound (e.g., FMRFamide) by measuring its ability to displace a radiolabeled ligand from a receptor.[21]
Methodology:
-
Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor (e.g., CHO-K1 cells transfected with NPFFR2) in a suitable buffer. Centrifuge the homogenate to pellet the membranes and resuspend in an assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a multiwell plate, combine the receptor-containing membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I][Tyr¹]NPFF), and a range of concentrations of the unlabeled competitor peptide.[5]
-
Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: Separate receptor-bound from free radioligand via rapid filtration through glass fiber filters using a cell harvester.[21] The filters trap the membranes while unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Calcium Mobilization Functional Assay
This assay measures the ability of a peptide to activate Gq-coupled receptors, resulting in an increase in intracellular calcium concentration.[19]
Methodology:
-
Cell Culture: Plate cells stably expressing the receptor of interest (e.g., HEK293 cells with GPR10) onto a multiwell plate and grow to near confluency.
-
Dye Loading: Wash the cells with an assay buffer and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately 1 hour.
-
Peptide Addition: Place the plate into a fluorescence plate reader (e.g., FLIPR). Record a baseline fluorescence reading.
-
Signal Detection: Inject a range of concentrations of the agonist peptide into the wells and immediately begin measuring fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.
-
Data Analysis: For each concentration, determine the peak fluorescence response over the baseline. Plot the response against the log concentration of the peptide agonist. Use non-linear regression to fit the data and determine the EC50 value, which represents the concentration of peptide that elicits a half-maximal response.
Caption: Workflow for a calcium mobilization functional assay.
Conclusion
The RFamide superfamily presents a complex and functionally diverse group of neuropeptides. While FMRFamide remains a foundational peptide for invertebrate neurobiology, mammalian systems utilize distinct families like NPFF, PrRP, and QRFP, which exhibit unique receptor preferences, signaling mechanisms, and physiological roles. NPFF peptides are key modulators of pain and opioid signaling, primarily through Gi/o-coupled receptors. In contrast, PrRP and QRFP are critical regulators of energy homeostasis and metabolism, often signaling through Gq-coupled pathways. Understanding these differences is paramount for the development of selective therapeutic agents that can target specific pathways while avoiding off-target effects arising from the cross-reactivity inherent in this multifaceted peptide family.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural insights into the selective recognition of RF-amide peptides by neuropeptide FF receptor 2 | EMBO Reports [link.springer.com]
- 3. Editorial: A Comparative Survey of the RF-Amide Peptide Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Neuropeptide FF - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Physiological Roles of GPR10 and PrRP Signaling [frontiersin.org]
- 10. Prolactin-releasing peptide receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. QRFP receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Pyroglutamylated RFamide peptide receptor - Wikipedia [en.wikipedia.org]
- 13. genecards.org [genecards.org]
- 14. QRFP - Wikipedia [en.wikipedia.org]
- 15. Low affinity of FMRFamide and four FaRPs (FMRFamide-related peptides), including the mammalian-derived FaRPs F-8-Famide (NPFF) and A-18-Famide, for opioid mu, delta, kappa 1, kappa 2a, or kappa 2b receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Functional characterization of a human receptor for neuropeptide FF and related peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization and distribution of prolactin releasing peptide (PrRP) binding sites in the rat – evidence for a novel binding site subtype in cardiac and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. giffordbioscience.com [giffordbioscience.com]
Unveiling the Specificity of Phe-Met-Arg-Phe Amide (FMRFamide) Acetate on its Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phe-Met-Arg-Phe amide (FMRFamide) acetate's interaction with its receptor, contrasted with other relevant peptides. The following sections detail experimental data, protocols, and signaling pathways to elucidate the specificity and functional outcomes of FMRFamide receptor activation.
Comparative Analysis of Ligand Binding and Functional Potency
The specificity of FMRFamide for its receptor is a critical aspect of its function as a neuromodulator. This is determined by its binding affinity (Ki or Kd) and its ability to elicit a functional response (EC50 or IC50). The following table summarizes the structure-activity relationships of FMRFamide and various analogs on invertebrate muscle contraction, a common bioassay for FMRFamide receptor activity. The data is compiled from studies on the human blood fluke, Schistosoma mansoni, and the blue crab, Callinectes sapidus.
| Peptide/Analog | Sequence | Bioassay System | Potency (EC50) | Reference |
| FMRFamide-related Peptides on Schistosoma mansoni Muscle | ||||
| YIRFamide | Tyr-Ile-Arg-Phe-NH2 | S. mansoni muscle fibers | 4 µM | [1] |
| GYIRFamide | Gly-Tyr-Ile-Arg-Phe-NH2 | S. mansoni muscle fibers | 1 µM | [1] |
| RYIRFamide | Arg-Tyr-Ile-Arg-Phe-NH2 | S. mansoni muscle fibers | 7 µM | [1] |
| FIRFamide | Phe-Ile-Arg-Phe-NH2 | S. mansoni muscle fibers | 100 µM | [1] |
| WIRFamide | Trp-Ile-Arg-Phe-NH2 | S. mansoni muscle fibers | 0.5 µM | [1] |
| YLRFamide | Tyr-Leu-Arg-Phe-NH2 | S. mansoni muscle fibers | 10 µM | [1] |
| YFRFamide | Tyr-Phe-Arg-Phe-NH2 | S. mansoni muscle fibers | 1 µM | [1] |
| YMRFamide | Tyr-Met-Arg-Phe-NH2 | S. mansoni muscle fibers | 3 µM | [1] |
| YVRFamide | Tyr-Val-Arg-Phe-NH2 | S. mansoni muscle fibers | 200 µM | [1] |
| nLRFamide | norLeu-Arg-Phe-NH2 | S. mansoni muscle fibers | 20 µM | [1] |
| FMRFamide-related Peptide on Callinectes sapidus Heart | ||||
| GYNRSFLRFamide | Gly-Tyr-Asn-Arg-Ser-Phe-Leu-Arg-Phe-NH2 | C. sapidus heart | 323 ± 62 nM | [2] |
Note: Lower EC50 values indicate higher potency.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols for key assays are provided below.
Radioligand Binding Assay (Competitive)
This protocol is adapted from standard methodologies for determining the binding affinity (Ki) of unlabeled ligands by measuring their ability to displace a radiolabeled ligand from the FMRFamide receptor.
Materials:
-
Cell membranes expressing the FMRFamide receptor
-
Radiolabeled ligand (e.g., [¹²⁵I]YDVDHVFLRFamide)
-
Unlabeled FMRFamide acetate (B1210297) and other competitor peptides
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts and protease inhibitors)
-
Wash buffer (ice-cold)
-
Glass fiber filters (e.g., GF/C) pre-soaked in a blocking agent (e.g., 0.3% polyethyleneimine)
-
96-well filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well filter plate, add the following in triplicate for each concentration point:
-
Binding buffer
-
A fixed concentration of radiolabeled ligand (typically at or below its Kd)
-
A range of concentrations of the unlabeled competitor peptide (e.g., FMRFamide acetate)
-
Cell membrane preparation (protein concentration to be optimized)
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled ligand) from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Functional Assay: Intracellular Calcium Mobilization
This protocol measures the ability of FMRFamide and its analogs to stimulate Gq-coupled FMRFamide receptors, leading to an increase in intracellular calcium.
Materials:
-
Cells expressing the FMRFamide receptor (and potentially a promiscuous G-protein like Gα16 to ensure a calcium signal)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
FMRFamide acetate and other test peptides
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the fluorescent calcium dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye solution to the cells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the dye to enter the cells and be cleaved to its active form.
-
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the FMRFamide acetate or other test peptides at various concentrations.
-
Measure the change in fluorescence over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence change against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Functional Assay: cAMP Measurement
This protocol is used to assess the activation of FMRFamide receptors that are coupled to Gs or Gi proteins, which respectively stimulate or inhibit the production of cyclic AMP (cAMP).
Materials:
-
Cells expressing the FMRFamide receptor
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
FMRFamide acetate and other test peptides
-
Stimulation buffer
-
(For Gi-coupled receptors) Forskolin (B1673556) or another adenylyl cyclase activator
Procedure (for a Gi-coupled receptor):
-
Cell Preparation: Harvest and resuspend the cells in stimulation buffer.
-
Reaction Setup: In a 96-well plate, add:
-
The cell suspension
-
A range of concentrations of the test peptide (e.g., FMRFamide acetate)
-
-
Incubation: Incubate for a short period to allow for receptor binding and initial signaling.
-
Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production.
-
Second Incubation: Incubate to allow for the inhibition of forskolin-stimulated cAMP production by the activated Gi-coupled receptor.
-
Lysis and Detection: Lyse the cells and measure the cAMP concentration using the chosen assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
The decrease in cAMP levels compared to the forskolin-only control indicates receptor activation.
-
Plot the percentage of inhibition of cAMP production against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathways activated by FMRFamide receptors and a typical experimental workflow for assessing ligand specificity.
Caption: FMRFamide Receptor Signaling Pathways.
Caption: Experimental Workflow for Ligand Specificity.
References
- 1. Structure-activity relationships of FMRFamide-related peptides contracting Schistosoma mansoni muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The identification and structure-activity relations of a cardioactive FMRFamide-related peptide from the blue crab Callinectes sapidus - PubMed [pubmed.ncbi.nlm.nih.gov]
What are the alternatives to Phe-Met-Arg-Phe amide acetate in research?
For researchers and drug development professionals investigating the physiological roles of FMRFamide-related peptides, a thorough understanding of the available analogs and alternative compounds is crucial. Phe-Met-Arg-Phe amide (FMRFamide) acetate (B1210297) is a foundational neuropeptide in this family, known for its wide range of biological activities, particularly in invertebrates. This guide provides a comparative analysis of key alternatives to FMRFamide, supported by experimental data on their performance, detailed methodologies for relevant assays, and visualizations of associated signaling pathways.
Performance Comparison of FMRFamide and its Analogs
The primary alternatives to FMRFamide in research are its structural analogs, which have been developed to explore the structure-activity relationships (SAR) of this peptide family. These analogs typically involve substitutions at various positions of the FMRFamide sequence or N-terminal extensions. The biological activity of these peptides is often assessed through receptor binding assays and functional bioassays, such as measuring the contractility of heart or muscle tissue.
Receptor Binding Affinity
The affinity of FMRFamide analogs for their receptors provides a quantitative measure of their binding potency. Competitive binding assays are commonly used to determine the concentration of a peptide required to inhibit the binding of a radiolabeled ligand by 50% (IC50). A lower IC50 value indicates a higher binding affinity.
The following table summarizes the IC50 values for a selection of FMRFamide analogs from a competitive binding assay using membranes from the brain of the snail Helix aspersa.
| Peptide/Analog | Sequence | IC50 (nM)[1] |
| FMRFamide | Phe-Met-Arg-Phe-NH₂ | 500 |
| daYFnLRFamide | desaminoTyr-Phe-norLeu-Arg-Phe-NH₂ | 14 |
| YFnLRFamide | Tyr-Phe-norLeu-Arg-Phe-NH₂ | 15 |
| YGGFLRFamide | Tyr-Gly-Gly-Phe-Leu-Arg-Phe-NH₂ | 20 |
| Ac-FMRFamide | Acetyl-Phe-Met-Arg-Phe-NH₂ | 30 |
| FLRFamide | Phe-Leu-Arg-Phe-NH₂ | 400 |
| pQDPFLRFamide | pyroGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH₂ | >10,000 |
| NDPFLRFamide | Asn-Asp-Pro-Phe-Leu-Arg-Phe-NH₂ | >10,000 |
| SDPFLRFamide | Ser-Asp-Pro-Phe-Leu-Arg-Phe-NH₂ | >10,000 |
Data from Payza, 1987.
Functional Potency
The functional potency of FMRFamide analogs is often evaluated by their ability to elicit a biological response, such as muscle contraction. The effective concentration at which a peptide produces 50% of its maximal response is known as the EC50. While a comprehensive table of EC50 values for a wide range of analogs is not available in a single study, research on the blue crab (Callinectes sapidus) heart has provided some quantitative data.
| Peptide | Sequence | EC50 (nM) |
| GYNRSFLRFamide | Gly-Tyr-Asn-Arg-Ser-Phe-Leu-Arg-Phe-NH₂ | 323 ± 62 |
Data from Krajniak & Greenberg, 1992.
Qualitative studies on the Helix aspersa heart show a strong correlation between the binding affinities (IC50) and the cardiostimulatory potency of FMRFamide analogs.[1] Peptides with higher binding affinity, such as those with N-terminal extensions like desaminoTyr and Tyr, are also the most potent in functional assays.[1] Conversely, the endogenous Helix heptapeptides (pQDPFLRFamide, NDPFLRFamide, and SDPFLRFamide) exhibit very low affinity for the FMRFamide receptor and are weak agonists at this receptor.[1]
Signaling Pathways of FMRFamide Receptors
FMRFamide and its related peptides exert their effects by binding to G-protein coupled receptors (GPCRs). Upon ligand binding, these receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. Depending on the receptor subtype and the G-protein it couples to, the downstream effects can be either excitatory or inhibitory.
Gq/11-PLC-IP3 Pathway
A common signaling pathway for FMRFamide receptors involves coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which in turn can lead to cellular responses such as muscle contraction.
Gi/o-cAMP Pathway
FMRFamide receptors can also couple to inhibitory G-proteins (Gi/o). Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This can lead to various cellular responses, including the modulation of ion channel activity and neurotransmitter release. In some systems, FMRFamide has been shown to reverse the effects of agents that increase cAMP.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a representative method for determining the binding affinity (IC50) of FMRFamide analogs.
1. Membrane Preparation:
-
Dissect circumoesophageal ganglia from Helix aspersa on ice.
-
Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 30,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh Tris-HCl buffer and repeating the centrifugation step.
-
Resuspend the final pellet in a small volume of Tris-HCl buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane preparation at -80°C until use.
2. Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of membrane preparation (25-100 µg of protein).
-
50 µL of radioligand (e.g., ¹²⁵I-daYFnLRFamide) at a final concentration equal to its Kd (e.g., 14 nM).
-
50 µL of varying concentrations of the unlabeled competitor peptide (FMRFamide or analog).
-
100 µL of binding buffer (50 mM Tris-HCl, pH 7.4, with 0.1% bovine serum albumin).
-
-
For total binding, replace the competitor peptide with binding buffer.
-
For non-specific binding, use a high concentration of unlabeled FMRFamide (e.g., 1 µM).
-
Incubate the plate at 4°C for 60-90 minutes.
3. Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
Isolated Snail Heart Bioassay
This protocol is a representative method for assessing the functional potency of FMRFamide analogs.
1. Preparation:
-
Isolate the heart from a snail (Helix aspersa) and cannulate the aorta.
-
Suspend the heart in an organ bath containing snail saline solution, maintained at a constant temperature (e.g., 20°C) and aerated.
-
Attach one end of the heart to a fixed point and the other to an isometric force transducer to record contractions.
-
Allow the heart to equilibrate for at least 30 minutes, or until a stable rhythm is established.
2. Assay:
-
Add the test peptide (FMRFamide or analog) to the organ bath in increasing concentrations, allowing the heart to return to its baseline activity between each application.
-
Record the changes in the force and frequency of contraction.
-
Construct a dose-response curve by plotting the percentage increase in contraction force against the logarithm of the peptide concentration.
3. Data Analysis:
-
Determine the EC50 value from the dose-response curve using non-linear regression analysis.
Conclusion
The choice of an alternative to FMRFamide acetate in research depends on the specific experimental goals. For studies focused on structure-activity relationships, a range of synthetic analogs with varying affinities and potencies are available. N-terminally extended analogs of FMRFamide and FLRFamide generally exhibit higher affinity and potency than the parent tetrapeptides. Conversely, larger, endogenous peptides like pQDPFLRFamide may act through different receptors. Understanding the specific signaling pathways activated by these peptides is crucial for interpreting experimental results. The provided protocols offer a starting point for the quantitative comparison of these important neuropeptides.
References
Validating the FMRFamide Pathway: A Comparative Guide to Genetic Tools
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic tools for validating the role of the FMRFamide (Phe-Met-Arg-Phe-NH2) signaling pathway, a crucial neuropeptide system in invertebrates. Understanding this pathway is pivotal for developing novel therapeutics and insecticides. We will delve into the experimental data, detailed protocols, and a head-to-head comparison of key genetic validation techniques.
The FMRFamide Signaling Pathway: A Brief Overview
FMRFamide and FMRFamide-related peptides (FaRPs) are a large family of neuropeptides that play essential roles in a vast array of physiological processes in invertebrates, including the regulation of muscle contraction, feeding behavior, reproduction, and cardiovascular function. These peptides primarily exert their effects by binding to G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades. However, ionotropic receptors for FMRFamide have also been identified, highlighting the diversity of its signaling mechanisms. The complexity of the FMRFamide system, with multiple peptides and receptors, necessitates precise genetic tools to dissect its functions.
FMRFamide Signaling Pathway Diagram
Caption: FMRFamide peptide binds to its GPCR, activating various G-protein subtypes (Gαq, Gαs, Gαi/o) and initiating downstream signaling cascades.
Comparison of Genetic Tools for FMRFamide Pathway Validation
The two most prominent genetic tools for pathway validation are RNA interference (RNAi) and CRISPR-Cas9. Each has its own set of advantages and limitations.
| Feature | RNA Interference (RNAi) | CRISPR-Cas9 |
| Mechanism | Post-transcriptional gene silencing by mRNA degradation. | Permanent gene knockout at the DNA level. |
| Outcome | Transient gene knockdown. | Permanent gene knockout. |
| Efficiency | Variable, often resulting in incomplete knockdown. | High, leading to complete gene disruption. |
| Specificity | Prone to off-target effects due to partial sequence complementarity. | High specificity due to the requirement of a PAM sequence and precise gRNA-DNA pairing. |
| Experimental Complexity | Relatively easy to implement. | More complex, involving vector design, cell transfection, and clonal selection. |
| Applications in FMRFamide Research | Studying the effects of reduced gene expression on physiology and behavior. | Investigating the complete loss-of-function phenotypes of FMRFamide pathway components. |
| Key Advantage | Useful for studying essential genes where a complete knockout would be lethal. | Provides a clear and permanent genetic modification for unambiguous functional analysis. |
| Key Disadvantage | Incomplete knockdown can lead to ambiguous results. | Potential for off-target mutations, although less frequent than with RNAi. |
Supporting Experimental Data
The following table summarizes quantitative data from a study utilizing RNAi to validate the role of FMRFamide-like peptide (flp) genes in the root-knot nematode, Meloidogyne incognita.
| Target Gene(s) | Reduction in Galls (%) | Reduction in Females (%) | Reduction in Egg Masses (%) |
| Mi-flp1 | 45 | 52 | 48 |
| Mi-flp12 | 50 | 58 | 51 |
| Mi-flp18 | 48 | 55 | 49 |
| Fusion of Mi-flp1, 12, 18 | 65 | 72 | 68 |
Data adapted from a study on in vitro RNAi silencing in M. incognita. The study demonstrates that simultaneous knockdown of multiple flp genes has a more significant impact on nematode infectivity than single-gene knockdown.
Experimental Protocols
RNAi-mediated Gene Knockdown in M. incognita
This protocol is based on the methodology for in vitro RNAi silencing in nematodes.
1. dsRNA Synthesis:
- Amplify a 200-400 bp region of the target flp gene using PCR with T7 promoter-tailed primers.
- Use the PCR product as a template for in vitro transcription using a T7 RiboMAX™ Express RNAi System to synthesize double-stranded RNA (dsRNA).
- Purify and quantify the dsRNA.
2. Nematode Soaking:
- Synchronize M. incognita to obtain second-stage juveniles (J2s).
- Incubate approximately 500 J2s in 1 mg/mL of the synthesized dsRNA solution.
- Include a non-homologous dsRNA (e.g., from GFP) as a negative control.
- Incubate for 24-48 hours at room temperature.
3. Validation of Knockdown:
- Extract total RNA from the soaked nematodes.
- Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression level of the target flp gene, normalized to a housekeeping gene.
4. Phenotypic Analysis:
- Infect host plant roots (e.g., tomato) with the dsRNA-treated nematodes.
- After a set period (e.g., 30 days), count the number of galls, females, and egg masses per root system to assess the impact on infectivity.
CRISPR-Cas9 Mediated Gene Knockout (General Protocol)
This is a generalized protocol for generating a gene knockout in a model organism like C. elegans or Drosophila.
1. gRNA Design and Vector Construction:
- Design two guide RNAs (gRNAs) targeting the 5' and 3' ends of the gene of interest to create a deletion.
- Utilize online tools to minimize off-target effects.
- Clone the gRNAs into a Cas9 expression vector.
2. Delivery of CRISPR-Cas9 System:
- Inject the Cas9/gRNA expression plasmids into the gonad of the model organism.
- Alternatively, for cell culture experiments, transfect the cells with the plasmids.
3. Screening for Knockouts:
- Screen the progeny for the desired knockout phenotype.
- Perform PCR on genomic DNA from individual organisms or cell clones using primers flanking the target region to identify deletions.
- Sequence the PCR products to confirm the precise nature of the deletion.
4. Phenotypic Analysis:
- Establish a stable knockout line.
- Conduct behavioral assays, electrophysiological recordings, or other relevant phenotypic analyses to determine the functional consequences of the gene knockout.
Experimental Workflows
RNAi Experimental Workflow
CRISPR-Cas9 Experimental Workflow
Caption: General workflow for CRISPR-Cas9 mediated gene knockout.
Conclusion
Both RNAi and CRISPR-Cas9 are powerful tools for validating the function of the FMRFamide pathway. The choice between them depends on the specific research question. RNAi is well-suited for initial functional screens and for studying essential genes, while CRISPR-Cas9 provides a more definitive and permanent genetic modification for in-depth functional analysis. The data from studies using these techniques are crucial for understanding the intricate roles of FMRFamide signaling and for the development of targeted therapies and pest control strategies.
Side-by-side comparison of synthetic versus endogenous FMRFamide
A comprehensive comparison for researchers and drug development professionals.
FMRFamide, a tetrapeptide (Phe-Met-Arg-Phe-NH2), and its extensive family of related peptides (FaRPs) are pivotal neuromodulators in a vast array of physiological processes across the animal kingdom.[1][2][3] Initially isolated from the visceral ganglion of the venus clam, Macrocallista nimbosa, this peptide has since been identified as a key player in everything from cardiac function and feeding behavior to pain perception and reproduction.[3] For researchers and drug developers, understanding the nuances between endogenous FMRFamide and its synthetic counterparts is crucial for designing effective experiments and pioneering novel therapeutics.
This guide provides a side-by-side comparison of synthetic and endogenous FMRFamide, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways to empower your research.
At a Glance: Key Differences and Similarities
| Feature | Endogenous FMRFamide | Synthetic FMRFamide |
| Origin | Naturally produced in vivo from precursor proteins encoded by specific genes.[3] | Chemically synthesized in vitro. |
| Structure | A diverse family of peptides with the C-terminal RFamide motif, but varying N-terminal extensions.[2][4] | Typically the canonical FMRFamide sequence or specific analogs designed for research.[5] |
| Purity & Homogeneity | Exists as a heterogeneous population of related peptides, often co-released. | High purity and homogeneity for a single, defined peptide sequence. |
| Function | Acts as a neurotransmitter, neuromodulator, or hormone, regulating a wide range of physiological processes.[3][4][6] | Primarily used as a research tool to probe FMRFamide receptors and pathways, and as a template for drug design. |
| Receptor Interaction | Activates a variety of G-protein coupled receptors (GPCRs) and, in some invertebrates, ligand-gated ion channels.[7] | Interacts with the same receptors as the endogenous peptide, but binding affinity and efficacy can vary depending on the specific analog. |
Delving Deeper: A Data-Driven Comparison
While direct, head-to-head experimental comparisons of a specific endogenous FMRFamide with its identical synthetic version are not extensively documented in publicly available literature, we can infer a comparison based on studies utilizing synthetic FMRFamide to probe the function of endogenous systems. The data presented here is a composite from various studies investigating the effects of synthetic FMRFamide on different biological systems.
Receptor Binding and Activation
The biological effects of FMRFamide are mediated through its interaction with specific receptors. In mammals, these are primarily the Neuropeptide FF (NPFF) receptors, NPFF1 and NPFF2, which are G-protein coupled receptors.[8][9] Invertebrates possess a more diverse array of FMRFamide receptors, including both GPCRs and the FMRFamide-gated sodium channel (FaNaC).[7]
Table 1: Receptor Binding Affinities of Synthetic RFamide Peptides
| Peptide | Receptor | Cell Line | Binding Affinity (Ki, nM) | Reference |
| Human NPFF | Human NPFF1 | CHO | 0.58 | Elhabazi et al., 2013 |
| Human NPFF | Human NPFF2 | CHO | 0.17 | Elhabazi et al., 2013 |
| Human RFRP-3 | Human NPFF1 | CHO | 0.33 | Elhabazi et al., 2013 |
| Human RFRP-3 | Human NPFF2 | CHO | 1.1 | Elhabazi et al., 2013 |
Note: This table showcases the binding affinities of various endogenous mammalian RF-amide peptides, which are often studied using their synthetic forms.
Physiological Effects
The application of synthetic FMRFamide has been instrumental in elucidating the physiological roles of the endogenous peptide family.
Table 2: Physiological Effects of Exogenously Applied Synthetic FMRFamide
| Organism | Tissue/System | Observed Effect | Concentration | Reference |
| Helix aspersa (Snail) | Heart | Increased heart rate and force of contraction | 10⁻⁸ M | Cottrell et al., 1983 |
| Mercenaria mercenaria (Clam) | Heart | Increased force and frequency of heartbeat | Not specified | Price & Greenberg, 1977[3] |
| Mouse | Central Nervous System | Inhibition of morphine-induced analgesia | 0.01-10 µg (ICV) | Kavaliers & Hirst, 1986[1] |
| Tenebrio molitor (Beetle) | Hindgut | Myostimulatory effect | 10⁻⁵ M | Marciniak et al., 2018[6] |
Signaling Pathways: A Visual Guide
Endogenous FMRFamide and its synthetic analogs primarily exert their effects through G-protein coupled receptors, leading to downstream modulation of intracellular signaling cascades. The following diagram illustrates a canonical FMRFamide signaling pathway.
Caption: Canonical FMRFamide signaling pathway via a G-protein coupled receptor.
In some invertebrates, FMRFamide can also directly gate an ion channel, leading to rapid neuronal excitation.
Caption: FMRFamide directly gating an ion channel (FaNaC) in invertebrates.
Experimental Protocols: A How-To Guide
Reproducible and rigorous experimental design is the cornerstone of scientific advancement. Below are generalized protocols for key experiments used to characterize and compare FMRFamide peptides.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand (e.g., synthetic FMRFamide) for its receptor.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Homogenize tissues or cultured cells expressing the FMRFamide receptor in a suitable buffer. Centrifuge to pellet the membranes and resuspend in a binding buffer.
-
Binding Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of radiolabeled synthetic FMRFamide (e.g., ¹²⁵I-FMRFamide), and varying concentrations of the unlabeled competitor peptide.
-
Incubation: Incubate the reaction mixture at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to calculate the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibitory constant), which reflects the binding affinity.
In Vitro Muscle Contraction Assay
This assay measures the physiological effect of FMRFamide on muscle tissue.
Experimental Workflow:
Caption: Workflow for an in vitro muscle contraction assay.
Detailed Steps:
-
Tissue Preparation: Dissect the muscle of interest (e.g., snail heart, insect gut) and mount it in an organ bath filled with aerated physiological saline at a constant temperature.
-
Recording Setup: Attach one end of the muscle to a fixed point and the other to an isometric force transducer connected to a data acquisition system.
-
Equilibration: Allow the muscle to equilibrate and establish a stable baseline of spontaneous contractions.
-
Peptide Application: Add increasing concentrations of synthetic FMRFamide to the organ bath in a cumulative manner.
-
Data Recording: Record the changes in the force and frequency of muscle contractions after each addition of the peptide.
-
Data Analysis: Plot the change in contractile force or frequency against the logarithm of the FMRFamide concentration to generate a dose-response curve. From this curve, determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
Conclusion
The distinction between endogenous and synthetic FMRFamide is more than just their origin. Endogenous FMRFamide represents a complex and diverse family of signaling molecules, while synthetic FMRFamide provides a powerful and precise tool to dissect their functions. By understanding their respective properties and utilizing rigorous experimental approaches, researchers can continue to unravel the intricate roles of this fascinating peptide family and pave the way for novel therapeutic interventions.
References
- 1. FMRFamide: an endogenous peptide with marked inhibitory effects on opioid-induced feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIGNALING PATHWAYS AND PHYSIOLOGICAL FUNCTIONS OFDROSOPHILA MELANOGASTER FMRFAMIDE-RELATED PEPTIDES | Annual Reviews [annualreviews.org]
- 3. FMRFamide - Wikipedia [en.wikipedia.org]
- 4. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FMRFamide and Analogs - Creative Peptides [creative-peptides.com]
- 6. FMRFamide-Related Peptides Signaling Is Involved in the Regulation of Muscle Contractions in Two Tenebrionid Beetles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FMRFamide-gated sodium channel and ASIC channels: a new class of ionotropic receptors for FMRFamide and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Involvement of Mammalian RF-Amide Peptides and Their Receptors in the Modulation of Nociception in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Validation of FMRFamide Findings
In the study of neuropeptides, robust and reliable data is paramount. For researchers investigating FMRFamide and its related peptides (FaRPs), validating initial findings through multiple, independent methodologies is a critical step to ensure the accuracy and reproducibility of their results. This guide provides a comparative overview of key orthogonal methods used to corroborate discoveries in FMRFamide research, complete with experimental protocols, data presentation, and workflow visualizations to aid in experimental design and interpretation.
Comparative Overview of Validation Methods
The selection of an appropriate orthogonal method depends on the specific research question, whether it pertains to the peptide's localization, quantification, receptor interaction, or biological function. Below is a summary of commonly employed techniques.
| Method | Principle | Information Obtained | Advantages | Limitations |
| Immunohistochemistry (IHC) | Uses specific antibodies to detect the location of FMRFamide-like peptides within tissue sections. | Spatial distribution and localization of the peptide in specific cells and tissues. | Provides anatomical context; semi-quantitative. | Dependent on antibody specificity; potential for cross-reactivity. |
| ELISA | Employs an antibody-antigen interaction to quantify the peptide in a sample. | Absolute or relative concentration of FMRFamide in biological fluids or tissue homogenates.[5][6] | High sensitivity and throughput; quantitative. | Requires a highly specific antibody; can be affected by sample matrix interference. |
| Mass Spectrometry (MS) | Identifies molecules based on their mass-to-charge ratio, allowing for precise sequencing of peptides.[7] | Definitive identification and sequencing of novel FaRPs; can quantify relative abundance.[8][9] | High specificity and sensitivity; does not require an antibody.[7] | Complex instrumentation; requires specialized expertise for data analysis. |
| Receptor Binding Assays | Measures the interaction between FMRFamide (or its analogs) and its receptor, typically in membrane preparations.[10] | Binding affinity (Kd), receptor specificity, and characterization of agonist/antagonist effects.[10][11] | Provides direct evidence of peptide-receptor interaction; allows for pharmacological profiling. | In vitro method may not fully reflect in vivo conditions; requires a source of the receptor. |
| Genetic Validation (RNAi/CRISPR) | Reduces or eliminates the expression of the FMRFamide precursor gene or its receptor gene to observe the functional consequences. | Elucidates the biological function of the peptide and its signaling pathway.[12] | Provides causal evidence for peptide function; high target specificity. | Potential for off-target effects; efficiency of knockdown/knockout can vary.[13] |
Signaling and Validation Workflows
A logical workflow is essential for systematically validating FMRFamide findings. The process typically begins with the identification and localization of the peptide, followed by quantification and functional characterization.
Caption: A logical workflow for the orthogonal validation of FMRFamide findings.
FMRFamide-related peptides typically exert their effects by binding to G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades that lead to a specific cellular response.[14][15]
Caption: A generalized FMRFamide signaling pathway via a G-protein coupled receptor.
Experimental Protocols and Data
This section provides detailed methodologies for the key orthogonal experiments cited, along with examples of how to present the resulting quantitative data.
Immunohistochemistry (IHC)
IHC is used to visualize the distribution of FMRFamide-like peptides in tissue sections, providing crucial information about their sites of synthesis and action.
Experimental Protocol (Paraffin-Embedded Tissue):
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x for 10 min), followed by a graded ethanol (B145695) series (100% 2x for 10 min, 95% for 5 min, 70% for 5 min) and a final rinse in deionized water.[16]
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a sodium citrate (B86180) buffer (10mM, pH 6.0) and heating in a microwave or water bath.[16][17] Allow slides to cool to room temperature.
-
Blocking Endogenous Peroxidase: Incubate sections in 0.3% H₂O₂ in PBS for 15-30 minutes to block endogenous peroxidase activity.[18] Wash 3x with PBS.
-
Blocking Non-Specific Binding: Incubate sections with a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.[18]
-
Primary Antibody Incubation: Dilute the primary anti-FMRFamide antibody to its optimal concentration in the blocking buffer. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash slides 3x in PBS. Apply a biotinylated secondary antibody (e.g., goat anti-rabbit) and incubate for 1-2 hours at room temperature.
-
Signal Amplification and Detection: Wash slides 3x in PBS. Apply an avidin-biotin-peroxidase complex (ABC) reagent and incubate for 30-60 minutes. Develop the signal using a chromogen solution like Diaminobenzidine (DAB) until the desired stain intensity is reached.[18]
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through a graded ethanol series and xylene, and mount with a permanent mounting medium.[18]
Data Presentation:
| Region | Cell Type | Staining Intensity (0-3+) | Percentage of Positive Cells (%) |
| Central Ganglion | Neuron Type A | +++ | 85 |
| Gut Epithelium | Endocrine Cell | ++ | 40 |
| Heart Muscle | Myocyte | + | 15 |
| Control (No Primary Ab) | All | 0 | 0 |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a quantitative measure of FMRFamide concentration in various biological samples.
Experimental Protocol (Competitive ELISA):
-
Plate Coating: Coat a 96-well microplate with an FMRFamide-conjugate (e.g., FMRFamide-BSA) and incubate overnight at 4°C. Wash the plate 3x with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding. Wash 3x.
-
Sample and Standard Incubation: Add standards (known concentrations of FMRFamide) and samples (e.g., tissue homogenates, plasma) to the wells.[5] Immediately add the primary anti-FMRFamide antibody to all wells. Incubate for 2 hours at room temperature. During this step, free FMRFamide in the sample/standard competes with the coated FMRFamide for antibody binding.
-
Secondary Antibody Incubation: Wash the plate 5x. Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.[19]
-
Detection: Wash the plate 5x. Add a TMB substrate solution to each well and incubate in the dark for 15-30 minutes. The color development is inversely proportional to the amount of FMRFamide in the sample.
-
Stop Reaction and Read: Stop the reaction by adding a stop solution (e.g., 2 N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.[5]
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the log of the standard concentrations. Calculate the FMRFamide concentration in the samples by interpolating their absorbance values from the standard curve.
Data Presentation:
| Sample Group | N | FMRFamide Concentration (pmol/mg protein) | Standard Deviation |
| Control | 10 | 15.2 | 3.1 |
| Treated Group A | 10 | 28.9 | 5.4 |
| Treated Group B | 10 | 8.7 | 2.2 |
Mass Spectrometry (MS) for Peptide Identification
MS is the gold standard for confirming the primary structure of FMRFamide and identifying novel related peptides.
Experimental Protocol (Tissue Extract Analysis):
-
Tissue Homogenization and Extraction: Homogenize tissue in an acidic extraction buffer (e.g., 90% methanol, 9% glacial acetic acid, 1% water) to precipitate larger proteins and extract peptides. Centrifuge and collect the supernatant.
-
Solid Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the peptide extract, wash away salts and hydrophilic impurities, and elute the peptides with a high organic solvent solution (e.g., 60% acetonitrile (B52724) in 0.1% trifluoroacetic acid).
-
Mass Spectrometry Analysis:
-
MALDI-TOF MS: Mix the eluted peptide sample with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spot it onto a MALDI target plate.[8] Analyze using a MALDI-TOF mass spectrometer to obtain a mass spectrum of the peptides in the sample.
-
LC-MS/MS: For more complex samples, separate the peptides using nanoscale liquid chromatography (nanoLC) coupled directly to an electrospray ionization (ESI) tandem mass spectrometer (MS/MS).[9] The instrument will determine the mass-to-charge ratio of the peptides (MS1 scan) and then select specific peptides for fragmentation to obtain sequence information (MS2 scan).
-
-
Data Analysis: Use database search algorithms (e.g., MASCOT, Sequest) to match the experimental MS/MS spectra against a protein sequence database to identify the peptides.
Data Presentation:
| Observed m/z | Predicted Sequence | Peptide Mass (Da) | Source Organ | Method |
| 599.28 | FMRFamide | 598.28 | Cancer borealis | MALDI-TOF[8] |
| 953.51 | TNRNFLRFamide | 952.51 | Cancer borealis | LC-ESI-QTOF[9] |
| 1123.63 | RDRNFLRFamide | 1122.63 | Cancer borealis | Immuno-dot blot/MS[8] |
Genetic Validation using RNA Interference (RNAi)
RNAi is a powerful tool to investigate the function of FMRFamide by silencing the expression of its precursor gene.
Experimental Protocol (in C. elegans):
-
dsRNA Preparation: Use PCR to amplify a region of the target FMRFamide precursor gene (e.g., flp-1) from cDNA. Use this template for an in vitro transcription reaction to synthesize sense and antisense RNA strands, which are then annealed to form double-stranded RNA (dsRNA).
-
RNAi Delivery: Introduce the dsRNA to the nematodes. This is commonly done by feeding the worms E. coli engineered to express the dsRNA, or by direct injection into the gonad.
-
Incubation and Phenotypic Analysis: Allow the worms (and their progeny) to be exposed to the dsRNA for a sufficient period (e.g., 24-72 hours) to allow for gene silencing.
-
Validation of Knockdown:
-
Phenotypic Assay: Observe and quantify a relevant phenotype known to be associated with FMRFamide signaling (e.g., locomotion, egg-laying rate, pharyngeal pumping).
Data Presentation:
| RNAi Target Gene | Relative mRNA Expression (Normalized to Control) | Standard Deviation | Phenotype (e.g., Body Bends/min) | p-value |
| Control (Empty Vector) | 1.00 | 0.12 | 25.1 | - |
| flp-1 | 0.15 | 0.04 | 12.3 | <0.01 |
| flp-18 | 0.21 | 0.06 | 18.9 | <0.05 |
References
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. news-medical.net [news-medical.net]
- 4. FMRFamide - Wikipedia [en.wikipedia.org]
- 5. lifescience-market.com [lifescience-market.com]
- 6. lifescience-market.com [lifescience-market.com]
- 7. Leveraging orthogonal mass spectrometry based strategies for comprehensive sequencing and characterization of ribosomal antimicrobial peptide natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunoaffinity-based Mass Spectrometric Characterization of the FMRFamide-related Peptide Family in the Pericardial Organ of Cancer borealis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometric characterization and physiological actions of GAHKNYLRFamide, a novel FMRFamide-like peptide from crabs of the genus Cancer [pubmed.ncbi.nlm.nih.gov]
- 10. Biological activity and receptor binding properties of some C-terminally modified analogues of FMRFamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiple receptor sites for a molluscan peptide (FMRFamide) and related peptides of Helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Simultaneous RNAi Knockdown of Three FMRFamide-Like Peptide Genes, Mi-flp1, Mi-flp12, and Mi-flp18 Provides Resistance to Root-Knot Nematode, Meloidogyne incognita [frontiersin.org]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. FMRFamide-Related Peptides Signaling Is Involved in the Regulation of Muscle Contractions in Two Tenebrionid Beetles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. abcepta.com [abcepta.com]
- 18. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. assaybiotechnology.com [assaybiotechnology.com]
- 20. RNAi Four-Step Workflow | Thermo Fisher Scientific - KR [thermofisher.com]
- 21. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - HK [thermofisher.com]
Safety Operating Guide
Proper Disposal of Phe-Met-Arg-Phe Amide Acetate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory reagents is a critical component of responsible research. This guide provides essential safety and logistical information for the proper disposal of Phe-Met-Arg-Phe, amide acetate (B1210297) (FMRFamide acetate), a commonly used neuropeptide in research. The following procedures are based on general laboratory safety protocols for non-hazardous chemical waste. It is imperative that all laboratory personnel consult and strictly adhere to their institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, as these may vary.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough hazard assessment is crucial. While Phe-Met-Arg-Phe, amide acetate is not broadly classified as a hazardous substance, its toxicological properties may not be fully understood. Therefore, it is prudent to handle it with a high degree of caution.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.
Step-by-Step Disposal Protocol
The appropriate method for disposing of this compound depends on its form (solid or liquid) and the specific requirements of your institution.
1. Waste Segregation:
Proper waste segregation is the foundational step in safe laboratory waste management.[1] At the point of generation, FMRFamide acetate waste should be categorized and separated as follows:
-
Unused or Expired Solid Peptide: The original vial containing the lyophilized powder.
-
Aqueous Solutions: Solutions of the peptide in buffers or culture media.
-
Contaminated Labware: Items such as pipette tips, tubes, flasks, and gloves that have come into contact with the peptide.
-
Sharps: Needles or other sharp instruments used in handling the peptide.
2. Disposal of Solid and Liquid Waste:
Solid (Lyophilized) Peptide:
-
For small quantities of unused or expired solid peptide, and with explicit approval from your institution's EHS department, it may be permissible to dispose of the sealed vial in the regular laboratory trash.
-
If required by your institution, this waste should be collected in a designated, clearly labeled container for non-hazardous solid chemical waste. The label should include the full chemical name: "this compound".
Aqueous Solutions:
-
Consult Local Regulations: Never pour any chemical down the drain without explicit permission from your EHS department.[1][2] Some non-hazardous waste may be drain-disposable, but this must be verified.[3][4]
-
Chemical Waste Collection: If drain disposal is not permitted, collect the aqueous waste in a designated, sealed, and clearly labeled container for non-hazardous chemical waste. The label should specify "Aqueous waste with this compound" and its approximate concentration.
3. Disposal of Contaminated Labware:
-
Non-Sharp Labware (Gloves, Pipette Tips, Tubes): Unless contaminated with a biohazard or another hazardous chemical, these items can typically be disposed of in the regular laboratory trash. However, if your institutional policy is more stringent, place them in a designated container for non-hazardous solid chemical waste.
-
Sharps: All sharps must be disposed of in an approved, puncture-proof sharps container. This container must be sealed when three-quarters full and properly labeled before being removed from the laboratory.
4. Storage and Final Disposal:
-
Store all labeled waste containers in a designated and secure secondary containment area, away from incompatible materials, pending disposal.
-
Arrange for the collection of the waste by your institution's EHS department or a licensed chemical waste disposal contractor. Ensure all necessary documentation regarding the contents of the waste containers is provided.
The following table summarizes the key disposal considerations for this compound.
| Waste Type | Recommended Disposal Path | Key Considerations |
| Solid (Lyophilized) Peptide | Dispose in a labeled, non-hazardous solid chemical waste container. Consult EHS for the possibility of regular trash disposal. | Ensure the vial is sealed and clearly labeled with the full chemical name. |
| Aqueous Solutions | Collect in a labeled, non-hazardous aqueous chemical waste container. | Never pour down the drain without explicit EHS approval. Label should include the chemical name and concentration. |
| Contaminated Non-Sharp Labware | Dispose in regular laboratory trash or a designated non-hazardous solid waste container, per institutional policy. | Segregate from hazardous waste to prevent cross-contamination. |
| Contaminated Sharps | Dispose of in an approved, puncture-proof sharps container. | Seal the container when it is three-quarters full and label it appropriately for pickup. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures and maintaining open communication with your institution's safety office, you contribute to a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
